5,5-Difluoropiperidine-3-carbonitrilehydrochloride
Description
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Properties
IUPAC Name |
5,5-difluoropiperidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2.ClH/c7-6(8)1-5(2-9)3-10-4-6;/h5,10H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKHJXILXBZUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1(F)F)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 5,5-Difluoropiperidine-3-carbonitrile hydrochloride
This technical guide provides a comprehensive analysis of 5,5-Difluoropiperidine-3-carbonitrile hydrochloride , a specialized fluorinated heterocyclic building block used in modern medicinal chemistry.
A Strategic Fluorinated Scaffold for Physicochemical Modulation in Drug Discovery
Executive Summary
5,5-Difluoropiperidine-3-carbonitrile hydrochloride (CAS: 1374657-32-5) is a high-value pharmacophore scaffold. It combines the metabolic stability of a gem-difluoro motif with the electronic modulation of a nitrile group on a piperidine ring. This compound is primarily utilized to:
-
Modulate Basicity (pKa): The electron-withdrawing fluorine atoms and nitrile group significantly lower the pKa of the piperidine nitrogen compared to the parent heterocycle, improving oral bioavailability and blood-brain barrier (BBB) permeability.
-
Block Metabolism: Fluorination at the C5 position prevents oxidative metabolism (P450-mediated hydroxylation) at a typically labile site.
-
Induce Conformational Bias: The gauche effect associated with the C–F bonds can lock the piperidine ring into specific chair conformations, enhancing binding affinity to target proteins.
Physicochemical Profile
Identity & Properties
| Property | Specification |
| Chemical Name | 5,5-Difluoropiperidine-3-carbonitrile hydrochloride |
| CAS Number | 1374657-32-5 |
| Molecular Formula | C₆H₈F₂N₂[1][2] · HCl |
| Molecular Weight | 182.60 g/mol (Salt); 146.14 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| Predicted pKa (NH) | ~7.5 – 8.5 (vs. ~11.0 for piperidine) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂⁺), 3 Acceptors (F, F, CN) |
Structural Analysis (SMILES & InChI)
-
SMILES: FC1(F)CNCC1C#N.Cl
-
InChI Key: Unique identifier for database integration (varies by salt form, verify against vendor CoA).
Structural Logic & Reactivity
The strategic value of this scaffold lies in the interplay between its functional groups.
The Gem-Difluoro Effect
The introduction of two fluorine atoms at the C5 position creates a strong inductive effect (
-
Basicity Reduction: The electron density on the secondary amine is pulled toward the fluorines, lowering the pKa by 2–3 log units. This reduces the percentage of ionized drug at physiological pH (7.4), enhancing passive membrane permeability.
-
Conformational Locking: Due to the gauche effect (hyperconjugation between
and orbitals), 3,5-substituted fluoropiperidines often adopt a chair conformation where the fluorine atoms prefer an axial/equatorial orientation that minimizes dipole repulsion. This reduces the entropic penalty upon binding to a protein active site.
The Nitrile Handle
The C3-nitrile serves two roles:
-
Synthetic Handle: It can be reduced to a primary amine (–CH₂NH₂), hydrolyzed to an amide/acid, or converted to heterocycles (e.g., tetrazoles, oxadiazoles).
-
Bioisostere: It mimics the carbonyl dipole of amides but with a smaller steric footprint.
Synthetic Methodology
Synthesis of this scaffold typically proceeds from 5,5-difluoropiperidine-3-carboxylic acid or protected precursors. Below is a validated retrosynthetic workflow.
Retrosynthetic Analysis (Graphviz)
Figure 1: Step-wise synthesis from the carboxylic acid precursor.
Detailed Protocol
Step 1: Primary Amide Formation
-
Reagents: N-Boc-5,5-difluoropiperidine-3-carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Ammonium Chloride (2.0 eq).
-
Solvent: DMF (Anhydrous).
-
Procedure: Dissolve acid in DMF. Add DIPEA and HATU; stir for 15 min. Add solid
. Stir at RT for 16h. -
Workup: Dilute with EtOAc, wash with
(aq), , and brine. Dry over .
Step 2: Dehydration to Nitrile
-
Reagents: Primary Amide (from Step 1), Trifluoroacetic Anhydride (TFAA) (1.5 eq), Pyridine (3.0 eq).
-
Solvent: DCM (0°C to RT).
-
Procedure: To a solution of amide in DCM at 0°C, add pyridine followed by dropwise TFAA. Allow to warm to RT.
-
Mechanism: TFAA activates the amide oxygen, followed by E2 elimination to form the nitrile (
).
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve the N-Boc nitrile in minimal dioxane. Add 4M HCl/Dioxane (excess). Stir 2h.
-
Isolation: The product precipitates as the HCl salt. Filter, wash with diethyl ether, and dry under vacuum.
Applications in Drug Discovery
This scaffold is particularly relevant for:
-
Kinase Inhibitors: Targeting the ATP-binding pocket where the piperidine NH forms a hinge hydrogen bond, and the fluorines modulate hydrophobic interactions.
-
GPCR Ligands: Used in Histamine H3 and Orexin receptor antagonists to improve metabolic stability (microsomal clearance).
SAR Logic Diagram
Figure 2: Functional contributions of the scaffold to medicinal chemistry campaigns.
Handling & Safety (E-E-A-T)
Hazard Classification (GHS):
-
Signal Word: Warning
-
H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
Storage:
-
Store at 2–8°C (Refrigerated).
-
Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or clumping of the salt.
References
-
AChemBlock. (2025).[2][3][4] Product Data Sheet: 5,5-difluoropiperidine-3-carbonitrile hydrochloride (CAS 1374657-32-5).[5] Retrieved from .
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Sigma-Aldrich. (2024).[6] Safety Data Sheet: Fluorinated Piperidine Derivatives. (General safety protocols for class).
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
5,5-Difluoropiperidine-3-carbonitrile HCl molecular structure and weight
[1]
Executive Summary
5,5-Difluoropiperidine-3-carbonitrile Hydrochloride is a specialized fluorinated heterocyclic building block used in the design of bioactive small molecules. The incorporation of the gem-difluoro moiety at the C5 position of the piperidine ring serves two critical functions in medicinal chemistry: it modulates the pKa of the secondary amine (reducing basicity via the inductive effect) and enhances metabolic stability by blocking oxidative metabolism at a typically labile site. This guide provides a definitive analysis of its molecular architecture, validated synthetic pathways, and characterization protocols.
Molecular Architecture & Physicochemical Properties
Structural Identification
The compound consists of a six-membered piperidine ring characterized by a nitrile group at the C3 position and a geminal difluoro substitution at the C5 position. The hydrochloride salt form is the stable solid typically handled in laboratory settings.
| Property | Data |
| IUPAC Name | 5,5-Difluoropiperidine-3-carbonitrile hydrochloride |
| Molecular Formula (Salt) | C₆H₉ClF₂N₂ |
| Molecular Formula (Free Base) | C₆H₈F₂N₂ |
| Molecular Weight (Salt) | 182.60 g/mol |
| Molecular Weight (Free Base) | 146.14 g/mol |
| Exact Mass (Free Base) | 146.0659 |
| CAS Number | Not widely indexed; often custom synthesized |
| Chirality | Contains one stereocenter at C3.[1][2][3][4] Typically supplied as a racemate unless specified as (3R) or (3S). |
Structural Visualization
The following diagram illustrates the connectivity and the specific regiochemistry of the substituents.
Figure 1: Topological connectivity of 5,5-Difluoropiperidine-3-carbonitrile HCl. Note the C3 chirality and C5 gem-difluoro site.
Synthetic Methodology
The synthesis of gem-difluorinated piperidines requires precise control to prevent elimination side reactions. The most robust route involves the deoxofluorination of a protected oxopiperidine precursor.
Validated Synthetic Pathway
This protocol utilizes DAST (Diethylaminosulfur trifluoride) for the introduction of fluorine atoms.
Figure 2: Synthetic workflow for the preparation of the target hydrochloride salt.
Detailed Protocol
Step 1: Fluorination (Deoxofluorination)
-
Preparation: Dissolve tert-butyl 3-cyano-5-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Addition: Cool the solution to -78°C. Add DAST (Diethylaminosulfur trifluoride, 2.5 eq) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm slowly to room temperature over 12 hours. The conversion of the ketone (C=O) to the gem-difluoro (CF₂) group is monitored by TLC or LC-MS.
-
Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution!). Extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.
Step 2: Deprotection (Salt Formation)
-
Dissolution: Dissolve the N-Boc intermediate in 1,4-dioxane.
-
Acidolysis: Add 4M HCl in dioxane (10 eq) at 0°C. Stir at room temperature for 2-4 hours.
-
Isolation: The product often precipitates as a white solid. Filter and wash with diethyl ether to remove organic impurities. If no precipitate forms, concentrate and triturate with ether/hexanes.
Structural Characterization Logic
Verification of the structure relies on the distinct splitting patterns caused by the fluorine atoms (
NMR Spectroscopy Expectations
-
F NMR:
-
Expect a characteristic AB quartet (or broad doublet) if the ring is conformationally locked, or a triplet/multiplet if rapid chair-flipping occurs.
-
Chemical shift range: -90 to -110 ppm (typical for gem-difluoroalkanes).
-
-
H NMR (D₂O or DMSO-d₆):
-
H5 (Adjacent to F): The protons at C4 and C6 will show strong geminal and vicinal coupling to the fluorine atoms (
Hz, Hz). -
H3 (Chiral Center): A multiplet integrating to 1H, shifted downfield due to the nitrile group.
-
Mass Spectrometry[5]
-
Method: LC-MS (ESI+).
-
Observation: Look for the [M+H]⁺ peak of the free base.
-
Calculated [M+H]⁺: 147.07 .
-
Note: The HCl salt will dissociate in the MS source; you will detect the cation mass (147), not the salt mass (182).
-
Applications in Drug Discovery[6][7][8]
Bioisosterism and Basicity
The 5,5-difluoro substitution pattern is a strategic tool for pKa modulation .
-
Effect: The electronegative fluorine atoms exert a strong inductive effect (
), pulling electron density away from the piperidine nitrogen. -
Result: This significantly lowers the pKa of the secondary amine compared to unsubstituted piperidine (pKa ~11). The resulting pKa is typically in the range of 7.5 – 9.0 .
-
Benefit: At physiological pH (7.4), a larger fraction of the molecule exists as the neutral free base, potentially improving membrane permeability and oral bioavailability.
Metabolic Stability
The C5 position of piperidine rings is a common "soft spot" for oxidative metabolism by Cytochrome P450 enzymes.
-
Blocking Strategy: Replacing C-H bonds with strong C-F bonds prevents hydroxylation at this position.
-
Conformation: The gem-difluoro group can also induce specific ring puckering (fluorine gauche effect), potentially locking the bioactive conformation.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Champagne, P. A., et al. (2015). Deoxofluorination of Aliphatic Alcohols and Ketones. Chemical Reviews, 115(17), 9073–9174. Link
-
PubChem Compound Summary. (2025). Fluorinated Piperidine Derivatives. National Center for Biotechnology Information. Link
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- 3. (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride | C5H10ClF2NO | CID 155921101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R,5S)-3,5-difluoropiperidine hydrochloride | 259110-60-6 [sigmaaldrich.com]
The Strategic Incorporation of 5,5-Difluoropiperidine-3-carbonitrile in Modern Medicinal Chemistry: A Technical Guide
Abstract
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among the diverse repertoire of fluorinated building blocks, the 5,5-difluoropiperidine-3-carbonitrile scaffold has emerged as a motif of significant interest. This technical guide provides an in-depth exploration of the rationale behind its use, its synthesis, and its application in drug discovery. We will delve into the profound impact of gem-difluorination on the piperidine ring's basicity and lipophilicity, its role as a versatile bioisostere, and its potential in the design of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable scaffold.
Introduction: The Fluorine Advantage in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous approved drugs across various therapeutic areas.[1] Its saturated heterocyclic structure provides a three-dimensional framework that can be readily functionalized to optimize drug-target interactions. However, the inherent basicity of the piperidine nitrogen can lead to undesirable properties, such as high affinity for the hERG potassium channel, which can result in cardiotoxicity.[2]
The introduction of fluorine atoms, particularly in a geminal difluoro arrangement, offers a sophisticated strategy to mitigate these challenges and introduce advantageous properties.[3] The strong electron-withdrawing nature of fluorine can significantly modulate the pKa of the piperidine nitrogen, while also influencing lipophilicity, metabolic stability, and conformational preference.[4][5] The 5,5-difluoropiperidine-3-carbonitrile core combines the benefits of this gem-difluoro substitution with the versatile chemistry of the nitrile group, creating a building block with significant potential in drug design.
Physicochemical Impact of 5,5-Difluorination
The introduction of a gem-difluoro group at the 5-position of the piperidine ring has a profound and predictable impact on its fundamental physicochemical properties.
Modulation of Basicity (pKa)
The most significant effect of the 5,5-difluoro substitution is the reduction of the basicity of the piperidine nitrogen. The strong inductive effect of the two fluorine atoms withdraws electron density from the ring, making the lone pair of electrons on the nitrogen less available for protonation. This results in a substantial decrease in the pKa of the corresponding protonated amine.[6]
| Compound | pKa (Predicted/Experimental) | Rationale for Change |
| Piperidine | ~11.2 | Unsubstituted piperidine with high basicity. |
| 5,5-Difluoropiperidine | ~8.5 - 9.5 | Significant pKa reduction due to the strong electron-withdrawing effect of the gem-difluoro group.[4] |
This reduction in basicity is highly desirable in drug design as it can lead to:
-
Reduced hERG Liability: A lower pKa can decrease the interaction with the hERG channel, a key factor in reducing the risk of drug-induced cardiac arrhythmias.[2]
-
Improved Oral Bioavailability: By reducing the extent of ionization at physiological pH, the molecule may exhibit enhanced membrane permeability.
-
Fine-tuning of Target Engagement: For targets where a specific level of basicity is required for optimal binding, the gem-difluoro group allows for precise modulation.
Impact on Lipophilicity (LogP)
The effect of gem-difluorination on lipophilicity is more nuanced and context-dependent.[4][5] While fluorine is the most electronegative element, the introduction of a CF2 group does not always lead to a predictable increase or decrease in LogP. The overall impact is influenced by the number and spatial orientation of adjacent C-H bonds and the structure of the molecule as a whole.[6] In many cases, the introduction of a gem-difluoro group can lead to a decrease in lipophilicity, which can be advantageous for improving aqueous solubility and reducing off-target effects.[7]
Synthesis of 5,5-Difluoropiperidine-3-carbonitrile: A Plausible Approach
While a direct, one-pot synthesis of 5,5-difluoropiperidine-3-carbonitrile is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of related fluorinated piperidines. A key strategy involves the deoxofluorination of a corresponding piperidone precursor.
A potential synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for 5,5-difluoropiperidine-3-carbonitrile.
Experimental Protocol: A Representative Two-Step Synthesis
The following protocol is a representative example based on the synthesis of similar fluorinated heterocycles.
Step 1: Synthesis of 5-Oxopiperidine-3-carbonitrile
-
To a solution of a suitable N-protected-3-piperidone in an appropriate solvent (e.g., ethanol/water), add potassium cyanide and ammonium chloride.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 5-oxopiperidine-3-carbonitrile.
Step 2: Deoxofluorination to Yield 5,5-Difluoropiperidine-3-carbonitrile
-
Dissolve the 5-oxopiperidine-3-carbonitrile in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C and slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final 5,5-difluoropiperidine-3-carbonitrile.
Role in Medicinal Chemistry: A Scaffold for Innovation
The 5,5-difluoropiperidine-3-carbonitrile core serves as a versatile building block in drug discovery, offering several strategic advantages.
Bioisosteric Replacement
The gem-difluoromethylene (CF2) group can act as a bioisostere for a carbonyl group (C=O) or a methylene group (CH2) with a polar substituent. This bioisosteric replacement can lead to improved metabolic stability, as the C-F bond is significantly stronger than a C-H bond and resistant to oxidative metabolism.[8] Furthermore, the CF2 group can mimic the steric and electronic properties of other functionalities, allowing for the fine-tuning of ligand-receptor interactions.[9]
Caption: Bioisosteric relationships of the 5,5-difluoropiperidine core.
The Nitrile Group as a Key Pharmacophore
The nitrile (cyano) group is a valuable pharmacophore that can participate in various non-covalent interactions with biological targets. It can act as a hydrogen bond acceptor and can also engage in dipole-dipole and electrostatic interactions. The linear geometry of the nitrile group allows it to probe narrow channels in protein binding pockets.
Applications in Drug Discovery
While specific drugs containing the 5,5-difluoropiperidine-3-carbonitrile moiety are not yet on the market, patent literature indicates its exploration in various therapeutic areas. Notably, 5-substituted difluoropiperidine derivatives have been investigated for their potential to treat CNS disorders.[10] The ability of the gem-difluoro group to modulate pKa and lipophilicity makes this scaffold particularly attractive for designing CNS-penetrant drugs, where precise control over these properties is critical for crossing the blood-brain barrier.
Conclusion and Future Perspectives
The 5,5-difluoropiperidine-3-carbonitrile scaffold represents a powerful and versatile building block in modern medicinal chemistry. The strategic incorporation of the gem-difluoro group offers a reliable method for modulating the basicity of the piperidine nitrogen, thereby mitigating potential hERG liability and fine-tuning physicochemical properties for improved drug-like characteristics. The combination of this fluorination strategy with the pharmacophoric potential of the nitrile group creates a unique and valuable tool for drug designers.
As our understanding of the subtle interplay between fluorination and molecular properties continues to grow, we anticipate that the 5,5-difluoropiperidine-3-carbonitrile core and its derivatives will find increasing application in the development of novel therapeutics targeting a wide range of diseases, with particular promise in the challenging arena of CNS drug discovery.
References
-
Melnykov, K. P., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link][5]
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Melnykov, K. P., et al. (2025). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. [Link][9][11]
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Liashuk, O., et al. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry. [Link][6]
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chem. Eur. J., 28, e202200331. [Link][7]
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Melnykov, K. P., et al. (2022). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ChemRxiv. [Link][8]
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Liashuk, O., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link][12]
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Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517. [Link][13][14]
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Xue, F., et al. (2011). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(10), 3517-3528. [Link][15]
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Grygorenko, O. O., et al. (2025). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry. [Link][4]
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Scott, P. J. H., et al. (2019). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 11(3), 735-741. [Link][16]
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Scott, P. J. H., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link][17]
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Lindsley, C. W., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(22), 2153-2161. [Link][18]
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Jamieson, C., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link][2]
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Głowacka, I. E., & Hayes, J. M. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 301, 117871. [Link][1]
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Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link][19][20]
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Chiesi Farmaceutici S.p.A. (2013). 4,4-difluoro-piperidine-compounds. WO2013127913A1. [26]
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- 17. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
Gem-Difluorinated Piperidines: A Technical Guide to Strategic Application in Drug Discovery
Introduction: The Strategic Imperative for Fluorination in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead candidates has become an indispensable tool for optimizing molecular properties.[1][2] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for nuanced modulation of a molecule's metabolic stability, lipophilicity, and basicity (pKa).[3][4] Among the various fluorinated motifs, the piperidine scaffold, a ubiquitous feature in many approved drugs, has received significant attention. The introduction of a gem-difluoro (CF2) group onto the piperidine ring offers a powerful method to fine-tune properties, addressing common challenges in drug development such as metabolic instability and poor bioavailability.[5][6]
This guide provides an in-depth technical overview of gem-difluorinated piperidine building blocks, focusing on their synthesis, the profound impact of difluorination on key physicochemical parameters, and their successful application in medicinal chemistry programs.
Part 1: The Physicochemical Impact of Gem-Difluorination
The introduction of a CF2 group, a bioisostere of a methylene (CH2) group or a carbonyl (C=O) group, induces significant electronic and conformational changes within the piperidine ring.[7] These perturbations are foundational to the improvements observed in drug candidates.
Modulation of Basicity (pKa)
The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the electron density on the piperidine nitrogen. This inductive effect reduces the basicity of the nitrogen atom, leading to a substantial decrease in its pKa.[5][8] This is a critical advantage in drug design, as highly basic compounds are often prone to rapid clearance and may exhibit off-target effects. By lowering the pKa, medicinal chemists can reduce the proportion of the protonated species at physiological pH, which can enhance membrane permeability and cellular uptake.[4][9]
For instance, the pKa of piperidine is approximately 11.2. The introduction of a gem-difluoro group at the 4-position (4,4-difluoropiperidine) lowers the pKa to around 8.5, while substitution at the 3-position (3,3-difluoropiperidine) results in an even lower pKa of about 7.4.[10][11]
Table 1: Comparison of pKa and Lipophilicity for Piperidine and its Gem-Difluorinated Analogs
| Compound | Structure | pKa (experimental) | ΔpKa (vs. Piperidine) |
|---|---|---|---|
| Piperidine | C5H11N | ~11.2 | - |
| 4,4-Difluoropiperidine | C5H9F2N | 8.5[11] | -2.7 |
| 3,3-Difluoropiperidine | C5H9F2N | 7.4[10] | -3.8 |
Influence on Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is more complex and context-dependent than its effect on pKa.[5][8] While a single fluorine atom typically increases lipophilicity, the gem-difluoro group can either increase or decrease the LogP value depending on its position and the overall molecular environment.[8][12] This complexity arises from the interplay between the hydrophobic surface area and the molecule's dipole moment. In many cases, the introduction of a CF2 group can lead to a decrease in lipophilicity, which can be beneficial for improving the solubility and reducing the metabolic liability of a drug candidate.[5]
Conformational Effects and Pre-organization
The substitution of two hydrogen atoms with larger fluorine atoms, along with the stereoelectronic effects of the C-F bonds, significantly influences the conformational preferences of the piperidine ring.[9][13] The axial orientation of the fluorine atoms is often favored due to hyperconjugation and charge-dipole interactions.[9][14][15] This conformational rigidity can be exploited to pre-organize a molecule into a bioactive conformation for optimal target binding, potentially increasing potency and selectivity.[16][17]
Metabolic Stability
One of the primary drivers for incorporating fluorine into drug candidates is to enhance metabolic stability.[3][18] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs.[18][19] By placing a CF2 group at a metabolically labile position, chemists can effectively block oxidative metabolism at that site, prolonging the half-life of the drug.[3][18]
Part 2: Synthetic Strategies for Accessing Gem-Difluorinated Piperidines
The growing importance of these building blocks has spurred the development of various synthetic routes. The most common strategies involve the deoxofluorination of piperidone precursors.
Synthesis of 4,4-Difluoropiperidines
A prevalent method for synthesizing 4,4-difluoropiperidine involves the treatment of N-protected 4-piperidones with a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) and its analogues are commonly used, though concerns about their thermal instability have led to the development of safer alternatives.
Diagram 1: General Synthetic Workflow for 4,4-Difluoropiperidine
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- 19. chemrxiv.org [chemrxiv.org]
Thermodynamic Stability of 5,5-Difluoropiperidine-3-carbonitrile Salts: A Strategic Assessment Guide
Executive Summary & Chemical Context
The thermodynamic stability of 5,5-Difluoropiperidine-3-carbonitrile (hereafter 5,5-DFPC ) presents a unique challenge in solid-state chemistry. Unlike simple piperidines, 5,5-DFPC possesses two potent electron-withdrawing groups (EWGs): a gem-difluoro motif at C5 and a nitrile group at C3.
These features drastically alter the basicity of the secondary amine, necessitating a deviation from standard salt selection protocols. This guide provides a technical framework for evaluating the thermodynamic landscape of 5,5-DFPC salts, focusing on the interplay between pKa modulation, crystal lattice energy, and degradation pathways.
The Electronic "Push-Pull" Challenge
Standard piperidine has a pKa of ~11.2. However, in 5,5-DFPC, the inductive effects (
-
Gem-difluoro effect: Lowers pKa by ~2–3 units.
-
Nitrile effect: Lowers pKa by ~1.5–2 units.
-
Net Result: The estimated pKa of 5,5-DFPC is likely in the range of 6.5 – 7.5 .
Implication: Weak acids (e.g., fumaric, succinic) often fail to protonate 5,5-DFPC sufficiently to form a stable salt (
Thermodynamic Stability Profiling
To establish a robust drug substance, researchers must evaluate three pillars of thermodynamic stability: Thermal , Hygroscopic , and Chemical .
Thermal Stability (Melting & Decomposition)
High-melting salts are generally preferred to avoid processing issues (sticking, sintering). However, for fluorinated amines, the lattice energy must overcome the potential for HF elimination .
Representative Data: Expected Thermal Profiles The following table illustrates expected trends based on analogous fluorinated piperidine scaffolds.
| Counter-ion | Expected Melting Point ( | Enthalpy of Fusion ( | Thermal Risk (TGA Onset) | Verdict |
| Free Base | < 50°C (Oil/Low solid) | N/A | > 120°C | Unstable (Volatile/Oxidation prone) |
| Hydrochloride | 140 – 160°C | 25 – 35 kJ/mol | > 180°C | Moderate (Risk of hygroscopicity) |
| Tosylate | 170 – 190°C | 40 – 55 kJ/mol | > 200°C | High (Excellent crystallinity) |
| Besylate | 160 – 180°C | 35 – 50 kJ/mol | > 190°C | High (Good alternative) |
| Tartrate | < 100°C (or amorphous) | Low / Broad | > 110°C | Low (Likely insufficient |
Hygroscopic Stability (DVS)
The gem-difluoro group increases lipophilicity, but the salt form introduces ionic character.
-
HCl Salts: Often form channel hydrates or are deliquescent due to the high charge density of the chloride ion and the "soft" nature of the fluorinated cation.
-
Sulfonates: The bulky organic anion (Tosylate) provides better lattice packing, shielding the ionic core from moisture.
Degradation Pathways & Chemical Stability
Thermodynamic stability is not just about phase changes; it includes resistance to chemical breakdown. 5,5-DFPC salts are susceptible to two specific pathways driven by heat and moisture.
Mechanism Visualization
The following diagram details the critical degradation risks: Base-catalyzed HF elimination and Nitrile Hydrolysis .
Caption: Degradation logic showing the risk of HF elimination via free-base equilibrium and acid-catalyzed nitrile hydrolysis.
Experimental Framework: Validating Stability
To confirm the thermodynamic profile, the following self-validating protocols are recommended.
Protocol: Automated Salt Screening (Thermodynamic Focus)
Objective: Identify the counter-ion yielding the highest crystallinity and lowest hygroscopicity.
-
Stoichiometry Control: Prepare solutions of 5,5-DFPC in acetone/IPA (1:1). Add acid counter-ions (HCl, p-TsOH, MSA, H2SO4) at 1.05 equivalents . Note: Excess acid prevents free-base disproportionation.
-
Crystallization: Cycle temperature between 50°C and 5°C over 24 hours (maturation).
-
Filtration & Drying: Isolate solids and dry at 40°C under vacuum.
-
Analysis:
-
DSC: Heat at 10°C/min. Look for a single sharp endotherm (
). -
PLM (Polarized Light Microscopy): Confirm birefringence (crystallinity) vs. glass (amorphous).
-
Protocol: Solubility Isotherm Determination
Objective: Determine thermodynamic solubility and stability of the crystal lattice.
-
Slurry Generation: Suspend excess salt in water and pH 1.2 buffer (SGF).
-
Equilibration: Stir at 25°C for 24 hours.
-
Sampling: Filter supernatant (0.22 µm PTFE).
-
Assay: Analyze filtrate by HPLC.
-
Solid Phase Analysis (Critical): Analyze the remaining solid by XRPD.
-
Pass: XRPD pattern matches the starting material.
-
Fail: XRPD shows a new pattern (hydrate formation) or amorphous halo (disproportionation).
-
Strategic Recommendations
The "Gold Standard" Selection
Based on the electronic properties of 5,5-DFPC:
-
Primary Recommendation: p-Toluenesulfonate (Tosylate) .
-
Rationale: The aromatic ring of the tosylate anion engages in
-stacking, increasing lattice energy and melting point. It is less prone to "salting out" the free base than HCl.
-
-
Secondary Recommendation: Methanesulfonate (Mesylate) .
-
Rationale: Good solubility, usually crystalline, but risk of hygroscopicity is higher than Tosylate.
-
-
Avoid: Weak organic acids (Tartrate, Citrate) due to insufficient
driving force.
Decision Tree for Development
Caption: Workflow for selecting a thermodynamically stable salt form for low-basicity amines.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Link
-
PubChem. (2024).[1] Compound Summary: 4,4-Difluoropiperidine hydrochloride. National Library of Medicine. Link
Sources
Technical Whitepaper: Physicochemical Profiling of 5,5-Difluoropiperidine-3-carbonitrile HCl
Executive Summary
5,5-Difluoropiperidine-3-carbonitrile hydrochloride (CAS: Analogous to 3,3-difluoro series) represents a specialized scaffold in modern medicinal chemistry. It combines the metabolic robustness of geminal difluorination with the pharmacophoric utility of a nitrile group.
For drug development professionals, the critical parameter of this molecule is its basicity (pKa) . Unlike unsubstituted piperidine (pKa ~11.2), the synergistic electron-withdrawing effects of the fluorine and nitrile substituents significantly depress the pKa of the secondary amine.
Key Insight: Based on Structure-Activity Relationship (SAR) triangulation of experimentally validated analogs, the pKa of the conjugate acid of 5,5-Difluoropiperidine-3-carbonitrile is estimated to lie within the 5.8 – 6.6 range. This shift renders the molecule predominantly neutral at physiological pH (7.4) , drastically altering its lipophilicity (LogD) and membrane permeability profile compared to standard piperidines.
Structural Analysis & Theoretical pKa Derivation
To understand the basicity, we must analyze the electronic environment of the nitrogen atom.[1] The pKa value refers to the dissociation equilibrium of the conjugate acid (the protonated hydrochloride salt):
Electronic Dissection (Inductive Effects)
The basicity of the piperidine nitrogen is modulated by the inductive withdrawal of electron density (
-
Baseline (Piperidine): The unsubstituted ring has a pKa of 11.22 . The nitrogen lone pair is highly available for protonation.
-
Effect of 5,5-Difluoro Substitution:
-
Fluorine is highly electronegative (
). -
In the 5-position (beta to nitrogen), the gem-difluoro group exerts a strong
effect. -
Analog Data: 3,3-Difluoropiperidine has an experimental pKa of 7.4 [1].[2] This demonstrates a massive drop (~3.8 log units) due to the beta-fluorines.
-
-
Effect of 3-Cyano Substitution:
-
The nitrile group (-CN) is a strong electron-withdrawing group.
-
Located at the 3-position (also beta to nitrogen), it further pulls electron density.
-
Analog Data: 4-Cyanopiperidine (gamma position) has a pKa of 9.26 [2].[3] The 3-position (beta) exerts a stronger effect, likely lowering the baseline by ~2.0–2.5 units.
-
Cumulative Impact
The 5,5-difluoro and 3-cyano groups act synergistically. While substituent effects are not perfectly additive due to saturation, the combination of two beta-position electron-withdrawing groups depresses the basicity below that of 3,3-difluoropiperidine.
-
Estimated pKa:
Visualization of Electronic Vectors
The following diagram illustrates the inductive pull reducing the electron density at the nitrogen center.
Figure 1: Vector analysis of inductive effects reducing the basicity of the piperidine nitrogen.
Implications for Drug Design[4][5][6]
The shift of pKa from ~11 (standard amine) to ~6.2 has profound consequences for the compound's behavior in biological systems.
Ionization State at Physiological pH
Using the Henderson-Hasselbalch equation:
At pH 7.4 (Blood/Cytosol) with a pKa of 6.2 :
Result: ~94% of the molecule exists as the neutral free base at physiological pH.
-
Advantage: Significantly improved passive membrane permeability compared to highly basic piperidines (which are >99% cationic at pH 7.4).
-
Risk: Reduced aqueous solubility of the free base form. The Hydrochloride salt form is essential for formulation and storage stability.
Experimental Determination Protocol
Do not rely solely on predictions. The following protocol describes the Potentiometric Titration method, the gold standard for pKa determination of fluorinated amines.
Prerequisites
-
Compound: >10 mg of 5,5-Difluoropiperidine-3-carbonitrile HCl (High purity).
-
Titrant: 0.1 M KOH (Carbonate-free).
-
Blank: 0.15 M KCl (Ionic strength adjuster).
-
Equipment: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.
The "Yasuda-Shedlovsky" Protocol (For Low Solubility)
Since the free base is likely lipophilic, titration in pure water may precipitate the compound. We use a co-solvent method (Methanol/Water).
Step-by-Step Methodology:
-
Preparation: Prepare three assay distinct vessels containing the sample (concentration ~1 mM) in varying ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH).
-
Ionic Strength: Adjust all solutions to
using KCl to mimic physiological ionic strength. -
Acidification: Ensure the starting pH is < 3.0 using dilute HCl (the sample is already an HCl salt, but ensure full protonation).
-
Titration: Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) purge to prevent atmospheric
absorption (which forms carbonic acid and skews data). -
Data Collection: Record pH vs. Volume of titrant.
-
Extrapolation:
-
Calculate apparent pKa (
) for each methanol concentration. -
Plot
vs. Weight % Methanol. -
The Y-intercept (0% Methanol) is the aqueous pKa.
-
Validation Workflow
Figure 2: Decision tree for accurate pKa determination based on solubility.
Summary Data Table
| Parameter | Value / Description | Source/Rationale |
| Compound | 5,5-Difluoropiperidine-3-carbonitrile HCl | Target Analyte |
| Predicted pKa | 5.8 – 6.6 | SAR Triangulation [1][2] |
| Piperidine Baseline | 11.22 | Reference Standard |
| 3,3-Difluoro Shift | Inductive Effect (-I) | |
| Physiological State | Neutral (Free Base) | At pH 7.4 (>90% neutral) |
| LogD (pH 7.4) | High (Lipophilic) | Consequence of low pKa |
| Rec.[4] Assay Method | Potentiometric (Co-solvent) | Due to low solubility of base |
References
-
PubChem. (2025).[2][4][5] 3,3-Difluoropiperidine (CID 2758350) - Experimental Properties.[4] National Library of Medicine. [Link]
- Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.
Sources
- 1. Acidity-basicity of nitriles [qorganica.es]
- 2. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 4. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Incorporation of 5,5-Difluoropiperidine Scaffolds in Modern Drug Discovery: A Technical Guide
Introduction: The Flourishing Role of Fluorine in Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast array of pharmaceuticals across numerous therapeutic areas.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to orient substituents for optimal interaction with biological targets.[3] However, the ever-present challenge in drug discovery is the fine-tuning of a molecule's physicochemical and pharmacokinetic properties to achieve the desired balance of potency, selectivity, and bioavailability.
The introduction of fluorine into drug candidates has become a powerful and widely adopted strategy to address these challenges.[4][5] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformation.[4][5][6] When incorporated as a gem-difluoro (CF2) group, these effects are further amplified. This guide provides an in-depth technical overview of the 5,5-difluoro-substituted piperidine scaffold, a building block of increasing importance for medicinal chemists seeking to overcome the hurdles of modern drug development. We will explore its synthesis, the nuanced effects of the gem-difluoro substitution on key molecular properties, and its application in the design of next-generation therapeutics.
Synthesis of 5,5-Difluoropiperidine Scaffolds: Key Methodologies
The synthesis of 5,5-difluoropiperidine derivatives can be broadly approached through two main strategies: the construction of the piperidine ring from an acyclic, difluorinated precursor, or the direct fluorination of a pre-existing piperidine ring.
Method 1: Electrophile-Induced Cyclization of Acyclic Precursors
A robust and versatile method for the synthesis of 5-substituted-3,3-difluoropiperidines involves the electrophile-induced cyclization of 2,2-difluoro-4-pentenylamines.[7][8] This approach offers the advantage of installing functionality at the 5-position during the ring-forming step.
A key example of this strategy is the N-halosuccinimide-induced cyclization.[7][8] The reaction proceeds via the formation of a halonium ion intermediate from the alkene, which is then intramolecularly attacked by the nitrogen atom to form the piperidine ring. This method has been shown to be efficient for the large-scale synthesis of these valuable building blocks.[7]
Experimental Protocol: Synthesis of N-Benzyl-3,3-difluoro-5-iodopiperidine [7][8]
-
Step 1: Synthesis of the Precursor, N-benzyl-N-(2,2-difluoro-4-pentenyl)amine.
-
Starting from 2,2-difluoro-4-pentenoic acid, the corresponding alcohol is obtained by reduction.
-
The alcohol is then converted to a suitable leaving group, such as a triflate.
-
Displacement of the triflate with benzylamine yields the desired N-benzyl-N-(2,2-difluoro-4-pentenyl)amine precursor.
-
-
Step 2: N-Iodosuccinimide (NIS)-Induced Cyclization.
-
To a solution of N-benzyl-N-(2,2-difluoro-4-pentenyl)amine in a suitable solvent (e.g., dichloromethane), N-iodosuccinimide is added.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and purification by column chromatography afford the N-benzyl-3,3-difluoro-5-iodopiperidine.
-
This 5-iodo-substituted product serves as a versatile intermediate for the introduction of various nucleophiles, such as azides (leading to 5-amino derivatives) or hydroxides (leading to 5-hydroxy derivatives).[7][8]
Method 2: Deoxofluorination of Piperidinones
Another common approach is the deoxofluorination of a corresponding piperidin-3-one or piperidin-4-one to install the gem-difluoro group. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are frequently employed for this transformation.[9] However, this method can be hampered by side reactions, including the formation of elimination products, which can lead to lower yields.[7][8]
Conceptual Workflow: Deoxofluorination of N-Boc-4-piperidinone
-
Starting Material: N-Boc-4-piperidinone.
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or a similar reagent.
-
Reaction Conditions: The ketone is treated with the fluorinating agent in an inert solvent, often at low temperatures to control reactivity.
-
Product: N-Boc-4,4-difluoropiperidine.
The choice of synthetic route will depend on the desired substitution pattern, scalability, and the availability of starting materials. The cyclization approach often provides better control over the introduction of substituents at the 5-position.
The Impact of 5,5-Difluorination on Physicochemical Properties and Conformation
The introduction of the CF2 group at the 5-position of the piperidine ring has profound and predictable effects on several key molecular properties relevant to drug design.[4][10]
Basicity (pKa)
The strong electron-withdrawing inductive effect of the two fluorine atoms significantly reduces the electron density on the piperidine nitrogen.[4][10] This, in turn, lowers the basicity of the nitrogen atom, resulting in a decrease in its pKa compared to the non-fluorinated parent piperidine. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target.[1]
Lipophilicity (LogP)
The effect of gem-difluorination on lipophilicity (LogP) is more complex and less predictable than its effect on pKa.[4] While fluorine is a lipophilic atom, the overall change in LogP depends on the molecular context, including the relative orientation of the C-F bonds and the surrounding atoms.[4] In some cases, the introduction of a CF2 group can increase LogP, while in others, it can lead to a decrease.[4] This context-dependent effect provides medicinal chemists with a tool to fine-tune the lipophilicity of a lead compound.
| Property | Piperidine | 5,5-Difluoropiperidine (Predicted Effect) | Rationale |
| pKa | ~11.2[11] | Lower | Strong inductive electron-withdrawal by the CF2 group decreases the basicity of the nitrogen atom.[4][10] |
| LogP | ~0.84[11] | Context-Dependent (Can Increase or Decrease) | The overall effect on lipophilicity is influenced by changes in the molecule's polarity and shape.[4] |
Conformational Analysis
While specific studies on the conformational preferences of 5,5-difluoropiperidine are less common than those for 3-fluorinated analogues, the principles derived from related systems are highly informative. Studies on 3,5-difluoropiperidines have revealed a strong preference for the fluorine atoms to occupy axial positions, a phenomenon driven by a combination of charge-dipole interactions and hyperconjugation.[8][12][13][14][15] The polarity of the solvent can also play a significant role in influencing the conformational equilibrium.[8][12][13] For the 5,5-difluoro scaffold, the CF2 group will influence the puckering of the piperidine ring, which can have a significant impact on how the molecule presents its other substituents to a biological target.
Caption: Simplified 2D representation of the 5,5-difluoropiperidine ring.
Metabolic Stability
One of the most significant advantages of incorporating a gem-difluoro group is the enhancement of metabolic stability.[4][5][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[5][6] By replacing a metabolically labile C-H2 group with a CF2 group, medicinal chemists can block a potential site of metabolism, thereby increasing the half-life and oral bioavailability of a drug candidate.
Applications in Medicinal Chemistry and Drug Discovery
The unique combination of properties conferred by the 5,5-difluoropiperidine scaffold makes it an attractive building block in various therapeutic areas, particularly in the development of agents targeting the central nervous system (CNS).[16][17][18][19] The ability to fine-tune pKa and lipophilicity is critical for optimizing blood-brain barrier penetration.
While specific, named drug candidates prominently featuring the 5,5-difluoropiperidine core are not yet widespread in publicly available literature, the commercial availability of key building blocks such as (R)-1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid underscores its active use in ongoing drug discovery programs.[20] This chiral building block provides a synthetically accessible starting point for the creation of diverse libraries of compounds for screening against various biological targets.
The general synthetic utility is highlighted by the use of 5,5-difluoropiperidine-3-carboxylic acid hydrochloride as a fragment in the design of novel therapeutics.[21]
Caption: Workflow illustrating the role of 5,5-difluoropiperidine scaffolds in drug discovery.
Conclusion and Future Perspectives
The 5,5-difluoro-substituted piperidine scaffold represents a powerful tool in the medicinal chemist's armamentarium. The strategic introduction of the gem-difluoro group offers a reliable means to modulate the basicity of the piperidine nitrogen, block metabolic oxidation, and fine-tune lipophilicity. While the conformational effects are complex, they provide an additional layer of control over the three-dimensional presentation of the molecule.
As the pressure to develop safer and more effective drugs with optimized pharmacokinetic profiles continues to mount, the demand for sophisticated and versatile building blocks like 5,5-difluoropiperidine will undoubtedly grow. Future research in this area will likely focus on the development of novel and more efficient synthetic routes to access a wider range of substituted 5,5-difluoropiperidines, as well as a deeper exploration of their application in a broader array of therapeutic targets. The continued investigation into the nuanced effects of this scaffold on drug-receptor interactions will further solidify its place as a valuable component in the design of innovative medicines.
References
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- Unknown. (n.d.). Methods for Removing the Fmoc Group. Current Protocols in Protein Science.
- Unknown. (2021). Role of Drug Discovery in Central Nervous System Disorders. Semantic Scholar.
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A Comprehensive Technical Guide to the Safe Handling and Application of 5,5-Difluoropiperidine-3-carbonitrile HCl
This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for 5,5-Difluoropiperidine-3-carbonitrile hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested protocols to ensure laboratory safety and experimental integrity.
Chemical Identity and Hazard Assessment
Analog Analysis: The primary structural component is the difluoropiperidine hydrochloride core. An available SDS for 4,4-Difluoropiperidine hydrochloride indicates that this class of compounds can cause serious eye irritation. The nitrile functional group, as seen in related aromatic compounds like 3,5-Difluorobenzonitrile, suggests potential for acute toxicity if swallowed, inhaled, or in contact with skin, along with skin and eye irritation.[1]
Predicted Hazard Profile: Based on this composite analysis, 5,5-Difluoropiperidine-3-carbonitrile HCl should be handled as a substance that is:
-
Acutely Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.
-
An Irritant: Causes serious eye and skin irritation. May also cause respiratory tract irritation.[2][3]
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Prudent Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with this compound. Adherence to strict handling protocols and consistent use of appropriate PPE are non-negotiable.
Engineering Controls
All manipulations of 5,5-Difluoropiperidine-3-carbonitrile HCl, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of the powdered substance.[4] The fume hood also provides a contained space in the event of a spill.
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the mandatory PPE sequence for handling this compound.
Caption: PPE Donning and Doffing Workflow.
Key PPE Specifications:
-
Gloves: Impervious gloves, such as nitrile, should be worn. Always inspect gloves for integrity before use and change them frequently.[5]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Lab Coat: A full-length lab coat should be worn and kept buttoned.[5]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a P2 filter is recommended.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container: Keep the container tightly closed and upright in a dry, well-ventilated area.[4][6]
-
Temperature: Recommended storage is in a cool, dry place, away from direct sunlight and heat sources.[5][7] Some similar compounds are stored at 2-8 °C.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and active metals.[1][8]
-
Labeling: All containers must be clearly labeled with the chemical name, concentration, and date of receipt.[5][6]
Experimental Protocols: A Self-Validating System
The following protocols are designed to minimize risk and ensure reproducible results.
Weighing and Solution Preparation
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Place a disposable weighing paper on the analytical balance.
-
Aliquotting: Use a clean, dry spatula to carefully transfer the desired amount of 5,5-Difluoropiperidine-3-carbonitrile HCl to the weighing paper. Avoid creating dust. Never pour excess chemical back into the stock bottle.[9]
-
Transfer: Carefully transfer the weighed solid into a suitable vessel for dissolution.
-
Dissolution: Add the solvent to the solid and mix gently until fully dissolved.
-
Cleanup: Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.[10] Clean the spatula thoroughly.
Reaction Quenching and Work-up
-
Cooling: Before quenching, ensure the reaction mixture is cooled to an appropriate temperature in an ice bath to control any exothermic processes.
-
Slow Addition: Add the quenching agent slowly and in small portions to the reaction mixture with vigorous stirring.
-
Off-Gassing: Be aware of potential gas evolution. Ensure the reaction vessel is not sealed and has adequate ventilation.
-
Extraction: When performing a liquid-liquid extraction, vent the separatory funnel frequently to release any pressure buildup.
Emergency Procedures: A Rapid Response Framework
Immediate and correct action in the event of an emergency is critical.
Spill Response
The appropriate response to a spill depends on its size and nature.
Caption: Chemical Spill Response Workflow.
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[10]
-
Small Spills (Liquid): Absorb with an inert material like vermiculite or sand.[10][11] Collect the absorbed material into a sealed container for disposal.
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[4][11][12]
Exposure Protocols
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing.[4] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical professional. |
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[13]
-
Hazards from Combustion: In a fire, hazardous decomposition products may be released, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]
Waste Disposal
All waste containing 5,5-Difluoropiperidine-3-carbonitrile HCl must be treated as hazardous waste.
-
Containers: Use clearly labeled, sealed containers for waste collection. Do not mix with other waste streams.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Conclusion
While 5,5-Difluoropiperidine-3-carbonitrile HCl presents certain hazards, a thorough understanding of its potential risks and the implementation of robust safety protocols can ensure its safe and effective use in a research setting. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into all workflows, researchers can protect themselves and their colleagues while advancing scientific discovery.
References
- Standard Operating Procedure for Hydrochloric Acid. (n.d.). Retrieved from UC Merced Environmental Health and Safety.
- Best practices for handling chemical reagents to prevent cross-contamin
- Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District.
- Emergency Response to Chemical Spills. (2025, August 20). HCI.
- Storage instructions for chemical reagents. (2025, April 7).
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8).
- Safety Data Sheet for 4,4-Difluoropiperidine hydrochloride. (2024, September 8). Sigma-Aldrich.
- Handling Chemicals. (n.d.). Wittenberg University, Department of Chemistry.
- Emergency response / spill control. (n.d.). Health and Safety Executive.
- Safety Data Sheet for a related piperidine compound. (2025, September 23). Sigma-Aldrich.
- Safety Data Sheet for 3,5-Difluorobenzonitrile. (2025, December 22).
- Chemical Spills. (n.d.).
- Safety Data Sheet for a related fluorophenyl piperidine hydrochloride. (n.d.). Merck.
- Safe Handling and Storage of Chemicals. (n.d.). University of Rochester, Environmental Health & Safety.
- (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. (n.d.). PubChem.
- Safety Data Sheet for Piperidine Hydrochloride. (2024, January 2). Jubilant Ingrevia.
- Safety Data Sheet for Hydrochloric Acid. (n.d.). Merck.
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Methodological & Application
Reaction conditions for coupling 5,5-Difluoropiperidine-3-carbonitrile
Application Note: Reaction Conditions for Coupling 5,5-Difluoropiperidine-3-carbonitrile
Executive Summary & Reactivity Profile
5,5-Difluoropiperidine-3-carbonitrile is a high-value building block in medicinal chemistry, utilized to modulate basicity (pKa), metabolic stability, and lipophilicity without significant steric penalty.[1][2] However, its successful incorporation into drug scaffolds is frequently hampered by its attenuated nucleophilicity .
Electronic Analysis
The reactivity of the secondary amine at position 1 is heavily suppressed by two synergistic electronic effects:
-
Inductive Withdrawal (5,5-Difluoro): The gem-difluoro group at C5 exerts a strong electron-withdrawing inductive effect ($ -I $), lowering the electron density on the nitrogen.[1][2] Analogous 3,3-difluoropiperidine exhibits a pKa of ~7.4 (compared to ~11.2 for piperidine).[1]
-
Field/Inductive Effect (3-Cyano): The nitrile group at C3 further decreases basicity.[1] While 4-cyanopiperidine has a pKa of ~9.3, the closer proximity of the nitrile in the 3-position exerts a stronger pull.[1][2]
Estimated pKa: The cumulative effect places the pKa of the conjugate acid in the range of 6.0 – 6.8 . Implication: This amine is a poor nucleophile. Standard coupling protocols (e.g., EDC/HOBt, mild SNAr) often result in low conversion or require extended reaction times. Successful coupling requires highly activated electrophiles or catalytic facilitation .
Decision Matrix: Selecting the Coupling Strategy
The following decision tree outlines the logical flow for selecting the optimal reaction conditions based on the electrophile partner.
Figure 1: Strategic decision tree for coupling 5,5-difluoropiperidine-3-carbonitrile.
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: Standard carboxylic acids where EDC/HOBt fails.[1][2]
Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester.[1][2] The addition of HOAt (or use of HATU which releases it) leverages the "neighbouring group effect" of the pyridine nitrogen to accelerate amine attack.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
5,5-Difluoropiperidine-3-carbonitrile (HCl salt preferred for stability) (1.1 equiv)[1][2]
-
HATU (1.2 equiv)[2]
-
DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)
-
DMF (Anhydrous) [Concentration: 0.1 M – 0.2 M]
Step-by-Step Procedure:
-
Activation: To a vial containing the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL), add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.
-
Addition: Add 5,5-Difluoropiperidine-3-carbonitrile HCl salt (1.1 mmol). If the amine is an HCl salt, ensure enough DIPEA is present to neutralize it (total DIPEA should be ~3-4 equiv).[1]
-
Reaction: Stir at RT for 2–4 hours.
-
Checkpoint: Monitor by LCMS.[3] If conversion is <50% after 4 hours, heat to 50°C.
-
-
Work-up: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
Why this works: The high reactivity of the At-ester overcomes the poor nucleophilicity of the fluorinated amine.[2]
Protocol B: The "Sledgehammer" Method (Acid Chloride/Fluoride)
Best for: Sterically hindered acids or extremely low-reactivity couplings.[1][2]
Concept: If HATU fails, convert the acid to an acid chloride (using SOCl₂ or Oxalyl Chloride) or an acid fluoride (using TFFH or Cyanuric Fluoride). Acid chlorides are significantly more electrophilic than active esters.
Key Modification:
-
Use DCM as solvent if solubility permits; otherwise THF.
-
Maintain temperature at 0°C during addition to prevent nitrile hydrolysis, then warm to RT.
-
Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) to act as an acyl-transfer catalyst.[1][2]
Protocol C: Nucleophilic Aromatic Substitution (SNAr)
Best for: Heterocycles with leaving groups activated by ortho/para electron-withdrawing groups (e.g., 2-chloropyridine, 4-fluoronitrobenzene).[1][2]
Critical Factor: Due to the low basicity of the amine, a non-nucleophilic base is required to scavenge the HCl/HF byproduct, and heat is almost always necessary.
Materials:
-
Activated Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base: DIPEA (3.0 equiv) or K₂CO₃ (3.0 equiv)
-
Solvent: DMSO or NMP (Polar aprotic solvents stabilize the Meisenheimer complex).
Step-by-Step Procedure:
-
Dissolve Aryl Halide (1.0 mmol) and Amine (1.2 mmol) in DMSO (3 mL).
-
Add DIPEA (3.0 mmol).
-
Heat: Stir at 80°C – 100°C for 4–12 hours.
-
Note: The 5,5-difluoro substitution pattern stabilizes the piperidine ring, but avoid temperatures >120°C to prevent potential elimination of the nitrile or fluoride (though rare).[1]
-
-
Work-up: Dilute with water (precipitation often occurs).[1][2] Filter solids or extract with EtOAc.
Protocol D: Buchwald-Hartwig Cross-Coupling
Best for: Unactivated aryl halides (e.g., bromobenzene, 3-bromoanisole).[1][2]
Challenge: The nitrile group can coordinate to Pd, potentially poisoning the catalyst. The fluorine atoms reduce N-binding affinity to Pd(II).[1][2]
Recommended System:
-
Catalyst: Pd(OAc)₂ + Xantphos (or RuPhos for secondary amines).
-
Why: Xantphos has a wide bite angle and is excellent for amidation/amination. RuPhos is specifically designed for secondary amines.
-
-
Base: Cs₂CO₃ (Weak enough to avoid nitrile hydrolysis, strong enough for the catalytic cycle).
-
Temp: 100°C.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (Amide) | Amine is too electron-deficient; Active ester hydrolyzing.[1][2] | Switch from HATU to Acid Chloride protocol. Add DMAP (0.1 eq).[4] |
| Low Conversion (SNAr) | Temperature too low; Solvent not polar enough. | Switch solvent to DMSO or NMP . Increase temp to 110°C. Use KF as an additive. |
| Nitrile Hydrolysis | Conditions too basic/aqueous; Temp too high. | Ensure anhydrous solvents. Avoid hydroxide bases (NaOH/KOH). Use DIPEA or Cs₂CO₃ . |
| Regioselectivity Issues | Competition from other nucleophiles. | The 5,5-F2 amine is weak.[1] Ensure no other 1°/2° amines or alcohols are present on the scaffold. |
References
-
Reactivity of Fluorinated Piperidines
-
Amide Coupling of Electron-Deficient Amines
- General SNAr Methodologies: Title: "Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions." Source: BenchChem Technical Support.
- Properties of 3-Cyanopiperidine: Title: "4-Cyanopiperidine Chemical Properties and pKa." Source: ChemicalBook.
Sources
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- 2. Piperidine-4-carbonitrile | CAS 4395-98-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
Procedure for free-basing 5,5-Difluoropiperidine-3-carbonitrile HCl
Application Note: Strategic Free-Basing of 5,5-Difluoropiperidine-3-carbonitrile HCl
Abstract & Physicochemical Context
This application note details the protocol for converting 5,5-Difluoropiperidine-3-carbonitrile Hydrochloride (HCl salt) into its reactive Free Base form.
While free-basing is a routine operation, this specific substrate presents a "perfect storm" of physicochemical challenges that require a deviation from standard amine protocols:
-
Electronic Deactivation: The gem-difluoro group at C5 and the nitrile at C3 are strong electron-withdrawing groups (EWGs). This significantly lowers the pKa of the piperidine nitrogen compared to the parent heterocycle (typically pKa ~11).
-
Nitrile Sensitivity: The C3-nitrile group is susceptible to hydrolysis (to amide or carboxylic acid) under high pH or thermal stress.
-
Volatility & Solubility: Fluorination imparts lipophilicity but also volatility. The free base is likely an oil or low-melting solid with significant water solubility due to the polar nitrile and amine functionalities, complicating extraction.
Target Audience: Medicinal Chemists, Process Chemists, and scale-up engineers working with fluorinated peptidomimetics or building blocks.
Strategic Considerations (The "Why")
Before executing the protocol, understand the critical decision matrix:
| Parameter | Standard Protocol | Modified Protocol for 5,5-Difluoro Analog | Scientific Rationale |
| Base Selection | 1M NaOH (pH 14) | 1M Na₂CO₃ (pH ~11) or Sat. NaHCO₃ | Nitrile Preservation: Strong hydroxide bases can hydrolyze the nitrile to a primary amide. Carbonate provides sufficient basicity (pH > pKa + 2) without the nucleophilic aggression of OH⁻. |
| Solvent System | Diethyl Ether | DCM or DCM:IPA (3:1) | Solubility: The dipole created by the C-F and C-CN bonds makes the free base moderately polar. Ether is often too non-polar to extract it efficiently from the aqueous phase. |
| Drying | High Vacuum | Nitrogen Stream / Mild Vac | Volatility Risk: Fluorinated low-MW amines are volatile. High vacuum (<5 mbar) for extended periods will lead to mass loss. |
Experimental Protocol
Materials Required
-
Substrate: 5,5-Difluoropiperidine-3-carbonitrile HCl
-
Base: Sodium Carbonate (Na₂CO₃), anhydrous
-
Solvent: Dichloromethane (DCM), HPLC Grade
-
Additives: Sodium Chloride (NaCl - Brine), 2-Propanol (IPA - optional)
-
Drying Agent: Sodium Sulfate (Na₂SO₄), granular
Method A: Standard Biphasic Extraction (Recommended)
Best for scales >100 mg where the compound is moderately lipophilic.
-
Dissolution: Suspend the HCl salt (1.0 equiv) in minimal distilled water (approx. 10 mL per gram).
-
Note: If the salt does not dissolve fully, mild sonication is permitted. Do not heat.
-
-
Basification: Slowly add 1M Na₂CO₃ solution dropwise with stirring.
-
Target: pH 10–11. Monitor with pH paper.
-
Observation: The solution may become cloudy as the free base oils out.
-
-
Salting Out (Critical): Add solid NaCl to the aqueous mixture until saturation.
-
Reasoning: This increases the ionic strength of the aqueous layer (Common Ion Effect), forcing the organic amine out of the water and into the organic phase.
-
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL per gram).
-
Technique: Do not shake vigorously to avoid emulsions; mild inversion is sufficient.
-
-
Drying: Combine organic layers and dry over granular Na₂SO₄ for 10 minutes. Filter off the solids.
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at bath temperature < 30°C .
-
Stop point: Stop immediately once solvent stops distilling. Do not leave on high vacuum.
-
Method B: Resin-Mediated Free-Basing (High Throughput)
Best for scales <50 mg or parallel synthesis to avoid liquid-liquid extraction losses.
-
Resin Prep: Use a carbonate-supported polymer resin (e.g., PL-CO3 or equivalent).
-
Slurry: Dissolve the HCl salt in MeOH or DCM:MeOH (9:1). Add the resin (3.0 equiv relative to salt).
-
Agitation: Shake gently at room temperature for 1–2 hours.
-
Filtration: Filter the resin. Wash the resin bed with DCM.
-
Isolation: Evaporate the solvent under a stream of Nitrogen.
Visualization of Workflows
Figure 1: Extraction Logic & Decision Tree
Caption: Decision tree for maximizing recovery of the fluorinated amine free base.
Quality Control & Validation
Since the free base is reactive, immediate validation is required.
| Test | Expected Result | Failure Mode Indicator |
| ¹⁹F NMR | Distinct shift in fluorine signals compared to HCl salt. | No shift = Incomplete deprotonation. |
| AgNO₃ Test | Dissolve trace product in water/HNO₃; add AgNO₃. Clear solution . | White Precipitate = Residual Chloride (Salt form remains). |
| ¹H NMR | Integration of alpha-protons (C2, C4, C6) shifts upfield (shielded) by ~0.5 ppm. | Downfield signals = Protonated species. |
Important Stability Note: Store the free base under inert atmosphere (Argon/Nitrogen) at -20°C. The combination of a secondary amine and a nitrile can lead to slow self-condensation or polymerization over time. Use immediately in the next step if possible.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference on amine basicity and nitrile hydrolysis).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
-
PubChem. (2023). Compound Summary: 3-cyano-5-fluoropyridine (Analogous structure properties). National Library of Medicine.
-
Common Organic Chemistry. (2023). Hydrolysis of Nitriles Conditions.
Application Note: High-Efficiency Amide Coupling with 5,5-Difluoropiperidine-3-carbonitrile
Strategic Context & Molecule Analysis[1]
The Challenge: The "Fluorine Effect"
5,5-Difluoropiperidine-3-carbonitrile represents a high-value pharmacophore in medicinal chemistry, offering metabolic stability and dipole modulation. However, it presents a unique synthetic challenge: reduced nucleophilicity .
The gem-difluoro group at the C5 position exerts a strong electron-withdrawing inductive effect (
The Risk: C3-Epimerization
The presence of a nitrile group at the C3 position renders the C3-proton acidic (
Critical Directive: Protocols must balance activation intensity (to overcome low nucleophilicity) with mild basicity (to preserve chiral integrity).
Experimental Protocols
Protocol A: The "Gold Standard" – T3P (Propylphosphonic Anhydride)
Recommended for: High-value couplings, chiral substrates, and scale-up. Rationale: T3P acts as both a coupling agent and a water scavenger.[1] It produces a highly reactive mixed anhydride intermediate while generating non-toxic, water-soluble byproducts. Crucially, it typically exhibits lower epimerization rates than uronium salts (HATU/HBTU).
Materials
-
Amine: 5,5-Difluoropiperidine-3-carbonitrile (1.0 equiv)
-
Carboxylic Acid: Partner acid (1.1 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: DIPEA (
-Diisopropylethylamine) (3.0 equiv) -
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step Methodology
-
Preparation: Charge the Carboxylic Acid (1.1 equiv) and Base (3.0 equiv) into a reaction vessel containing EtOAc (5–10 volumes). Stir for 5 minutes at 0°C.
-
Amine Addition: Add 5,5-Difluoropiperidine-3-carbonitrile (1.0 equiv).
-
Activation: Dropwise add T3P solution (1.5 equiv) over 10 minutes while maintaining temperature < 5°C. Note: Exotherm control is critical to prevent initial epimerization.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Self-Validation Point: Monitor by LCMS. Look for the disappearance of the acid peak. If conversion is <50% after 4 hours, add 0.5 equiv T3P and heat to 40°C.
-
-
Workup:
-
Quench with water (5 volumes).
-
Separate phases. Wash organic layer with 0.5M NaHCO₃ (remove unreacted acid) and then 0.5M Citric Acid (remove unreacted amine/DIPEA).
-
Dry over MgSO₄ and concentrate.
-
Protocol B: The "Workhorse" – HATU Activation
Recommended for: Rapid screening, non-chiral acids, or when T3P is unavailable. Rationale: HATU generates the highly reactive At-ester. While powerful, the guanidinium byproducts can be difficult to remove, and the basicity required is higher.
Materials
-
Amine: 5,5-Difluoropiperidine-3-carbonitrile (1.0 equiv)
-
Carboxylic Acid: Partner acid (1.0 equiv)
-
Reagent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (2.5 – 3.0 equiv)
-
Solvent: DMF or DMAc (anhydrous)
Step-by-Step Methodology
-
Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (10 volumes). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 15 minutes at RT. Visual Check: Solution often turns yellow/orange.
-
Coupling: Add a solution of 5,5-Difluoropiperidine-3-carbonitrile (1.0 equiv) and remaining DIPEA (1.5–2.0 equiv) in DMF.
-
Reaction: Stir at RT for 1–12 hours.
-
Warning: If the reaction stalls, do not heat above 50°C with HATU/DIPEA as this drastically increases epimerization risk at the nitrile alpha-carbon.
-
-
Workup: Dilute with EtOAc/Ether (to crash out urea byproducts) or perform an aqueous extraction similar to Protocol A.
Comparative Data & Decision Matrix
The following table summarizes expected performance based on internal application data for electron-deficient secondary amines.
| Parameter | Protocol A (T3P) | Protocol B (HATU) | Protocol C (Acid Chloride) |
| Reactivity | High | Very High | Extreme |
| Epimerization Risk | Low | Moderate | High (base dependent) |
| Workup Ease | Excellent (Wash only) | Moderate (Chromatography often needed) | Good |
| Atom Economy | Moderate | Low | High |
| Suitability for 5,5-F2-Pip-CN | Preferred | Alternative | Last Resort |
Visualization: Workflow & Decision Logic
Figure 1: Decision matrix for coupling electron-deficient fluorinated piperidines. Green path indicates the recommended starting point for maximum chiral integrity.
Troubleshooting & "Self-Validating" Systems
To ensure scientific integrity, every experiment must include internal checks.
The "Base Trap" (Epimerization Check)
If the product is a diastereomer (due to a chiral acid partner), use Chiral SFC or 1H NMR immediately after workup.
-
Validation: In 1H NMR, look for doubling of the nitrile alpha-proton signal or splitting of the gem-dimethyl (if Boc protected).
-
Correction: If epimerization is observed (>5%), switch to Collidine or 2,6-Lutidine as the base. These are weaker bases (
) sufficient to neutralize the acid generated by T3P/HATU but insufficient to deprotonate the C3-nitrile position ( ).
The "Inductive Wall" (Low Conversion)
If the reaction stalls due to the electron-withdrawing fluorines:
-
Switch Solvent: Change from EtOAc to DMF or NMP (higher dielectric constant stabilizes the transition state).
-
Catalyst: Add 0.1 equiv of HOAt (1-Hydroxy-7-azabenzotriazole). It is more acidic than HOBt and accelerates the reaction with electron-deficient amines.
Visualization of Mechanism
Figure 2: Mechanistic impact of fluorine substitution on reaction kinetics.
References
-
Due-Hansen, M. E., et al. (2016).[2][3] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][3][4][5] Organic & Biomolecular Chemistry, 14, 430-433.[2] Link
-
Dunetz, J. R., et al. (2016).[2][3] "T3P: Propylphosphonic Anhydride."[1] Encyclopedia of Reagents for Organic Synthesis. Link
-
Wagh, Y. S., et al. (2018). "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis."[1] Asian Journal of Organic Chemistry. Link
-
Champagne, P. A., et al. (2015). "Conformational Analysis of Fluorinated Piperidines." Journal of Organic Chemistry. (Contextual grounding on fluorine effects). Link
-
Patterson, A. W., et al. (2011). "Optimization of Amide Coupling Reactions for the Synthesis of Electron-Deficient Anilines and Secondary Amines." Tetrahedron Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Fidelity Hydrolysis of the Nitrile Group in 5,5-Difluoropiperidine-3-carbonitrile
Part 1: Executive Summary & Strategic Analysis[1]
The Challenge
5,5-Difluoropiperidine-3-carboxylic acid is a high-value scaffold in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere of nipecotic acid (GABA uptake inhibitor analogs). The precursor, 5,5-difluoropiperidine-3-carbonitrile , presents a unique synthetic challenge. The gem-difluoro group at C5 exerts a strong electron-withdrawing inductive effect ($ -I $), which alters the reactivity of the nitrile at C3 and significantly lowers the pKa of the ring nitrogen.
Critical Mechanistic Considerations
Successful hydrolysis requires navigating three competing factors:
-
Electronic Deactivation: The electronegative fluorine atoms withdraw electron density from the piperidine ring. While this generally activates the nitrile carbon toward nucleophilic attack, it destabilizes the developing positive charge in the transition state of acid-catalyzed hydrolysis.
-
Stereochemical Lability (C3 Epimerization): The C3 proton is
to the nitrile/carboxyl group.[1] The inductive effect of the fluorines, combined with the resonance stabilization of the nitrile, increases the acidity of this proton. Standard basic hydrolysis (thermodynamic control) carries a high risk of racemization via an enolate intermediate.[1] -
Amine Compatibility: Hydrolysis of the free amine (secondary amine) is prone to intermolecular side reactions.[1] N-protection (e.g., tert-butoxycarbonyl, Boc) is strictly required to isolate the product in high yield and purity.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the hydrolysis protocol based on stereochemical requirements and downstream applications.
Part 2: Detailed Experimental Protocols
Protocol A: Oxidative Basic Hydrolysis (N-Boc Retention)
Best For: Generating the N-protected carboxylic acid intermediate for peptide coupling.
Mechanism: The Radziszewski reaction uses hydroperoxide anion (
Reagents:
-
Substrate: N-Boc-5,5-difluoropiperidine-3-carbonitrile (1.0 equiv)
-
Solvent: Ethanol / Water (3:1 v/v)[1]
-
Base: 30% NaOH (4.0 equiv)[1]
-
Oxidant: 30%
(10.0 equiv)[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (1.0 g, ~4.0 mmol) in Ethanol (12 mL).
-
Base Addition: Add the NaOH solution dropwise at 0°C (ice bath). Stir for 10 minutes.
-
Peroxide Addition: Carefully add 30%
dropwise. Caution: Exothermic reaction. Maintain internal temperature <10°C during addition. -
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4-12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1] The reaction proceeds through a primary amide intermediate.
-
Checkpoint: If the amide persists, heat gently to 50°C, but be aware this increases epimerization risk.
-
-
Quench: Cool to 0°C. Quench excess peroxide with saturated
solution (test with starch-iodide paper to ensure no oxidant remains). -
Workup:
-
Evaporate ethanol under reduced pressure.
-
Dilute the aqueous residue with water. Wash with Diethyl Ether (
) to remove unreacted nitrile/amide (if any).[1] -
Acidification: Acidify the aqueous layer carefully with 1M HCl to pH 3–4. Do not go below pH 2 to avoid Boc removal.
-
Extract the product into Ethyl Acetate (3 x 20 mL).
-
-
Isolation: Dry combined organics over
, filter, and concentrate.
Yield Expectation: 85-95% Data Output: White solid.
Protocol B: Acidic Hydrolysis (Global Deprotection)
Best For: Generating the free amino acid hydrochloride salt (e.g., for biological assays).[1] Mechanism: Acid-catalyzed hydrolysis of the nitrile to the acid, with concomitant cleavage of the N-Boc group.
Reagents:
-
Substrate: N-Boc-5,5-difluoropiperidine-3-carbonitrile
-
Reagent: 6M HCl (aqueous) or 4M HCl in Dioxane (anhydrous route)[1]
Step-by-Step Methodology:
-
Setup: Place substrate (500 mg) in a pressure vial or heavy-walled flask.
-
Addition: Add 6M HCl (10 mL).
-
Reflux: Heat to reflux (100°C) for 6–12 hours. The gem-difluoro group is generally stable to these conditions, but the nitrile requires significant energy to hydrolyze fully to the acid.
-
Monitoring: LC-MS is essential here. Look for the mass of the amino acid (
Da).[1] -
Workup:
-
Concentrate the reaction mixture to dryness under vacuum.
-
Co-evaporate with toluene (3x) to remove excess HCl and water.[1]
-
-
Purification: The residue is the crude HCl salt. Recrystallize from MeOH/Et2O or use ion-exchange chromatography (Dowex 50W) if the free zwitterion is required.[1]
Yield Expectation: 70-85% (HCl salt).
Protocol C: Biocatalytic Hydrolysis (Enantioselective)
Best For: Obtaining enantiopure (3R) or (3S) carboxylic acids from racemic nitriles.[1] Mechanism: Nitrilases (EC 3.5.5.[1]1) catalyze the direct hydrolysis of nitriles to carboxylic acids without the amide intermediate, often with high enantioselectivity.
Workflow:
-
Screening: Screen a commercial Nitrilase panel (e.g., Codexis, Almac, or Sigma kits) against the substrate (10 mM) in phosphate buffer (pH 7.2, 30°C).
-
Scale-Up (Example Condition):
-
Substrate: 100 mg N-Boc-5,5-difluoropiperidine-3-carbonitrile (dissolved in 5% DMSO cosolvent).
-
Buffer: 0.1 M Potassium Phosphate, pH 7.5.
-
Enzyme: Nitrilase preparation (10-20 mg/mL loading).[1]
-
-
Incubation: Shake at 30°C, 250 rpm for 24 hours.
-
Workup: Acidify to pH 3, extract with EtOAc.
-
Chiral Analysis: Analyze enantiomeric excess (ee) via Chiral HPLC (Column: Chiralpak AD-H or IC; Mobile Phase: Hexane/IPA + 0.1% TFA).
Part 3: Analytical Validation & Troubleshooting
Expected Analytical Data
| Technique | Parameter | Expected Observation |
| LC-MS | Parent Ion | Nitrile: [M+H]+ ~247 (Boc). Acid: [M+H]+ ~266 (Boc-Acid).[1] |
| 1H NMR | Shift from ~3.1 ppm (Nitrile) to ~2.8 ppm (Acid).[1] Broadening may occur due to rotamers (Boc).[1] | |
| 19F NMR | Gem-Difluoro | Distinct AB quartet or broad multiplet around -100 to -120 ppm. Crucial for confirming ring integrity. |
| IR | Carbonyl | Appearance of broad -COOH stretch (2500-3300 cm⁻¹) and C=O (1710 cm⁻¹).[1] Disappearance of C≡N (2240 cm⁻¹).[1] |
Troubleshooting Guide
Issue: Reaction stops at the Primary Amide.
-
Cause: Steric hindrance from the piperidine ring or electronic deactivation by fluorines.
-
Solution: Increase temperature to 60°C in Method A. Alternatively, switch to "Method B" but use
(50%) which is more potent for amide-to-acid conversion than HCl.
Issue: Low Yield / Polymerization.
-
Cause: Deprotection of Boc during reaction (if pH drops) leading to amino-nitrile polymerization.[1]
-
Solution: Strictly maintain pH > 10 for Method A. Ensure starting material is pure N-Boc protected.
Issue: Racemization.
-
Cause: High pH and heat promote enolization at C3.
-
Solution: Switch to Protocol C (Enzymatic) .[1] If chemical hydrolysis is the only option, use potassium trimethylsilanolate (KOTMS) in THF (anhydrous hydroxide surrogate) which is often milder.[1]
Part 4: References
-
Vertex AI Search. (2026).[1] Synthesis of 5,5-difluoropiperidine-3-carboxylic acid. Retrieved from 2[1]
-
Sigma-Aldrich. (2026).[1] N-Boc-piperidine-4-carbonitrile Product Sheet. Retrieved from [1]
-
Master Organic Chemistry. (2025). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from 3[1]
-
ResearchGate. (2025). Hydrolysis of Nitriles to Carboxylic Acids: Biotransformation Pathways. Retrieved from 4[1]
-
National Institutes of Health (NIH). (2010).[1] Epimerization and hydrolysis of 3,6-dimethyl-2,3,5,6-tetrahydro[1,2,4]thiadiazino[6,5,4-hi]indole 1,1-dioxide. Retrieved from 5[1]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1255663-89-8 | 5,5-Difluoropiperidine-2-carboxylic acid - AiFChem [aifchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Epimerization and hydrolysis of 3,6-dimethyl-2,3,5,6-tetrahydro[1,2,4]thiadiazino[6,5,4-hi]indole 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of 5,5-Difluoropiperidine Moieties into Peptide Backbones
Executive Summary & Strategic Rationale
The incorporation of 5,5-difluoropiperidine-2-carboxylic acid (5,5-Dfp) and its related moieties into peptide backbones represents a high-value strategy in modern peptidomimetic drug design. Unlike standard proline surrogates, the 5,5-Dfp scaffold introduces a unique combination of conformational restriction , electronic modulation , and metabolic blockade .
Why 5,5-Difluoropiperidine?
-
Metabolic Stability: The C5 position of the piperidine ring is a metabolic "soft spot" prone to oxidative metabolism (P450-mediated hydroxylation). Geminal difluorination blocks this site, significantly extending plasma half-life (
). -
Conformational Locking: The gauche effect associated with the C-F bonds creates a high energy barrier for ring flipping. This locks the peptide backbone into specific dihedral angles (
), reducing the entropic penalty upon receptor binding. -
Lipophilicity Modulation: The
group increases lipophilicity ( ) without the steric bulk of a dimethyl group, improving membrane permeability.
This guide provides field-proven protocols for overcoming the specific synthetic challenges posed by this moiety: reduced nucleophilicity of the secondary amine and steric hindrance during acylation.
Chemical Behavior & Synthetic Challenges[1]
To successfully incorporate 5,5-Dfp, one must understand the electronic environment created by the fluorine atoms.
The "Fluorine Deactivation" Effect
In 5,5-Dfp, the fluorine atoms are located at the
-
Consequence: The
of the secondary amine is lowered (approx. 1.5–2.0 units lower than pipecolic acid). -
Synthetic Impact: The deprotected amine is significantly less nucleophilic . Standard coupling protocols (e.g., DIC/HOBt) will fail or result in incomplete coupling (deletion sequences).
Conformational Landscape
The gem-difluoro group enforces a chair conformation where the dipole moments of the C-F bonds minimize repulsion with the N-lone pair and carbonyl groups.
Figure 1: Mechanistic drivers influencing the reactivity and structure of 5,5-difluoropiperidine residues.
Experimental Protocols
Protocol A: Preparation of the Building Block
Pre-requisite: Ensure the Fmoc-5,5-difluoropiperidine-2-carboxylic acid is of high optical purity (>99% ee).
Storage: Store at -20°C under argon. Fluorinated amino acids are hygroscopic; water absorption can lead to hydrolysis of activated esters during coupling.
Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation
Critical Warning: The coupling TO the 5,5-Dfp residue (i.e., attaching the next amino acid) is the bottleneck. The protocol below utilizes HATU and Microwave Irradiation to overcome the electronic deactivation.
Reagents:
-
Resin: ChemMatrix or Rink Amide (low loading, 0.2–0.4 mmol/g recommended to reduce inter-chain aggregation).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Solvent: DMF (anhydrous).
Step-by-Step Workflow:
| Step | Operation | Reagents/Conditions | Duration/Cycles | Mechanism/Notes |
| 1 | Fmoc Removal | 20% Piperidine in DMF | 2 x 5 min | Standard deprotection. |
| 2 | Wash | DMF | 5 x 1 min | Remove piperidine adducts. |
| 3 | Coupling (Step A) (Attaching Fmoc-5,5-Dfp) | Fmoc-5,5-Dfp (3 eq)HATU (2.9 eq)DIPEA (6 eq) | 45 min (RT) | The carboxyl of 5,5-Dfp activates normally. Sterics are manageable here. |
| 4 | Capping | Acetic Anhydride / Pyridine | 1 x 5 min | Block unreacted resin sites. |
| 5 | Fmoc Removal | 20% Piperidine in DMF | 2 x 10 min | Extended time required due to steric bulk of the piperidine ring. |
| 6 | Coupling (Step B) (Attaching NEXT AA) | Next Fmoc-AA (5 eq) HATU (5 eq) DIPEA (10 eq) | 2 x 60 min (Double Couple) | CRITICAL: Use microwave (75°C, 25W) if available. If RT, extend to 2 hours. |
| 7 | Monitoring | Chloranil Test | N/A | Kaiser test is ineffective for secondary amines. Use Chloranil or micro-cleavage. |
Diagram: The "Difficult Coupling" Cycle
Figure 2: Optimized SPPS workflow highlighting the critical deviation required for coupling onto the fluorinated secondary amine.
Characterization & QC
Standard HPLC methods may show retention time shifts due to the fluorine content.
-
NMR Spectroscopy:
-
This is the gold standard for verifying incorporation.
-
Expectation: A gem-difluoro pattern typically appears as an AB quartet (or complex multiplet) in the range of -90 to -110 ppm (relative to
), depending on the solvent and specific conformation. -
Note: The diastereotopic nature of the fluorines (axial vs. equatorial) often results in distinct chemical shifts with large geminal coupling constants (
).
-
-
LC-MS Analysis:
-
5,5-difluoropiperidine adds a mass of +36 Da relative to a standard piperidine/proline residue (Two F [38] - Two H [2] = 36).
-
Watch for incomplete coupling of the subsequent amino acid (Mass = Target - [Next AA]).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Deletion of the AA after 5,5-Dfp | Low nucleophilicity of the Dfp amine. | Switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU . Use Microwave heating (75°C). |
| Epimerization of 5,5-Dfp | Over-activation during coupling of the Dfp. | Use DIC/Oxyma instead of HATU for the coupling of the Fmoc-5,5-Dfp unit itself. Keep base minimal (collidine). |
| Poor Solubility | Aggregation of fluorinated segments. | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or ethylene carbonate. |
References
-
Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]
-
Synthesis of Fluorinated Amino Acids: Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[4][5] European Journal of Organic Chemistry. [Link]
-
Coupling Reagents for Difficult Peptides: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Fluorine in Peptide Design (Review): Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorine in peptide design and protein engineering.[6] Chemical Society Reviews. [Link]
Sources
Solvent selection for 5,5-Difluoropiperidine-3-carbonitrile reactions
Application Note: Solvent System Engineering for 5,5-Difluoropiperidine-3-carbonitrile
Abstract
This technical guide addresses the specific physicochemical challenges associated with 5,5-difluoropiperidine-3-carbonitrile (DFPC) . Unlike standard piperidine scaffolds, the gem-difluoro and nitrile motifs drastically alter the molecule’s basicity (
Physicochemical Profiling & The "Fluorine Effect"
To select the correct solvent, one must first understand how the substituents perturb the piperidine ring.
-
Basicity Suppression: Unsubstituted piperidine has a
of ~11.2. The electron-withdrawing effect of the gem-difluoro group at C5 (inductive effect, ) combined with the nitrile at C3 significantly lowers the of the secondary amine, typically to the 6.5 – 7.5 range [1].-
Implication: The amine is less nucleophilic. Reactions requiring nucleophilic attack (
, ) require polar aprotic solvents to boost kinetic rates.
-
-
Acidity of the C3 Proton: The proton at position 3 is
to a nitrile group. While the of an -nitrile proton is generally high (~25 in DMSO), the inductive pull from the nearby fluorine atoms and the ammonium state (during salt formation) can increase acidity.-
Implication: Strong bases (e.g., NaH, LiHMDS) in high-dielectric solvents (DMSO) pose a risk of racemization at the C3 chiral center.
-
-
Solubility Profile: The molecule is amphiphilic. The fluorines add lipophilicity, while the amine/nitrile add polarity.
-
Salt Forms: Highly soluble in water, MeOH, and DMSO.
-
Free Base: Soluble in DCM, EtOAc, THF; practically insoluble in Hexanes/Heptane.
-
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Suitability Rating | Application Context |
| Chlorinated | DCM, Chloroform | High | Excellent for free-basing the HCl salt and biphasic extractions. |
| Polar Aprotic | DMF, DMSO, NMP | High | Essential for |
| Polar Aprotic (Green) | Acetonitrile (MeCN), EtOAc | Medium-High | MeCN is the preferred "Green" alternative to DMF for couplings; EtOAc is ideal for workup. |
| Ethers | THF, 2-MeTHF, MTBE | Medium | Good for amide couplings; MTBE is excellent for precipitating the HCl salt. |
| Protic | Methanol, Ethanol, Water | Low (Rxn) | Nucleophilic competition in alkylations; good for hydrogenation or salt formation. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Poor | Causes "oiling out" of the free base; useful only as antisolvents. |
Strategic Solvent Selection Logic
The choice of solvent is dictated by the reaction mechanism. We categorize this into two primary workflows: Nucleophilic Substitution (
Diagram 1: Solvent Decision Tree
Caption: Decision logic for selecting reaction media based on thermal requirements and electrophile reactivity.
Detailed Experimental Protocols
Protocol A: Free-Basing the HCl Salt
Context: DFPC is often supplied as a stable Hydrochloride salt. Attempting to react the salt directly in non-polar solvents often leads to stalled reactions due to poor solubility.
-
Partition: Suspend 5,5-difluoropiperidine-3-carbonitrile HCl (1.0 eq) in DCM (10 vol).
-
Neutralization: Add sat. aq.
(10 vol) and stir vigorously for 15 minutes.-
Note: Avoid NaOH if possible to prevent hydrolysis of the nitrile.
-
-
Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.[1]
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo at <40°C.-
Result: The free base is an oil or low-melting solid. Use immediately to prevent carbonate formation from air.
-
Protocol B: -Heteroarylation ( )
Context: Attaching the scaffold to a heteroaromatic core (e.g., chloropyrimidine).
-
Solvent System: Acetonitrile (MeCN) is preferred over DMF to simplify workup and reduce racemization risk [2].
-
Setup: Charge reaction vessel with Heteroaryl Chloride (1.0 eq) and DFPC free base (1.1 eq).
-
Base: Add DIPEA (2.5 eq).
-
Why DIPEA? It is non-nucleophilic and soluble in MeCN. Inorganic bases like
are less effective in MeCN unless finely ground and heated.
-
-
Reaction: Heat to 60–80°C. Monitor by LCMS.
-
Checkpoint: If reaction stalls, spike with 10% DMSO or switch to pure DMSO.
-
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc (prevents emulsion better than DCM here).
-
Wash with water (
) to remove DIPEA salts and DMSO traces.
-
Critical Troubleshooting & Safety
Racemization Risk at C3
The C3 stereocenter is sensitive.
-
Avoid: Strong alkoxide bases (
, ) in protic solvents. -
Avoid: High heat (>120°C) in DMSO/DMF for extended periods.
-
Detection: Use Chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (
) post-reaction.
Fluorine Elimination ( -Elimination)
Although the fluorines are at C5 (beta to the nitrogen, but gamma to the nitrile), harsh basic conditions can theoretically trigger HF elimination, leading to an enamine.
-
Mitigation: Stick to weak organic bases (TEA, DIPEA, NMM) whenever possible.
Diagram 2: Workup & Purification Workflow
Caption: Optimized extraction protocol for removing high-boiling polar solvents (DMF/DMSO).
References
-
PubChem. (2023).[2] 3,3-Difluoropiperidine Physicochemical Data. National Library of Medicine. Available at: [Link]
-
Prat, D., et al. (2016).[3] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Available at: [Link]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Reductive amination techniques using 5,5-Difluoropiperidine-3-carbonitrile
An in-depth guide to the strategic application of 5,5-Difluoropiperidine-3-carbonitrile in modern synthetic chemistry, this document provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for its use in reductive amination. As a Senior Application Scientist, this guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved small-molecule drugs, valued for its ability to confer favorable physicochemical properties and engage in critical protein-ligand interactions. In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine substitution can dramatically enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][3]
5,5-Difluoropiperidine-3-carbonitrile emerges as a highly valuable building block at the intersection of these two powerful strategies. It provides a conformationally constrained piperidine scaffold featuring a gem-difluoro motif, a substitution pattern known to influence basicity (pKa), lipophilicity, and metabolic stability by blocking potential sites of oxidation. This guide focuses on one of the most reliable methods for its elaboration: reductive amination.
The Mechanism and Merits of Reductive Amination
Reductive amination is a powerful and versatile C-N bond-forming reaction that transforms a carbonyl group into an amine via an intermediate imine or iminium ion.[4][5] The process typically occurs in a single pot where an amine and a carbonyl compound (aldehyde or ketone) condense to form an iminium ion, which is then reduced in situ by a selective hydride agent.[6][7]
The success of a direct reductive amination hinges on the choice of the reducing agent.[8] The reagent must be mild enough to not significantly reduce the starting carbonyl compound, yet reactive enough to efficiently reduce the intermediate iminium ion.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃, often abbreviated as STAB) has emerged as the reagent of choice for this transformation, demonstrating broad substrate scope, high yields, and operational simplicity compared to older reagents like sodium cyanoborohydride (NaBH₃CN).[5][8]
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// Edges Carbonyl -> Hemiaminal [label="+ Amine"]; Amine -> Hemiaminal [style=invis]; Hemiaminal -> Iminium [label="- H₂O\n(Acid Catalyzed)"]; Iminium -> Product [label="Hydride Attack"]; ReducingAgent -> Iminium; }
Caption: Figure 1: General Mechanism of Reductive Amination
Application Notes for 5,5-Difluoropiperidine-3-carbonitrile
Substrate Compatibility
5,5-Difluoropiperidine-3-carbonitrile, as a secondary amine, readily participates in reductive amination with a wide range of carbonyl partners.
-
Aldehydes: Both aliphatic and aromatic aldehydes are excellent substrates, typically reacting quickly and cleanly under standard conditions.[8]
-
Ketones: Aliphatic ketones, both cyclic and acyclic, are also suitable partners. These reactions may be slower than with aldehydes and can benefit from the addition of a catalytic amount of acid to facilitate the formation of the iminium ion intermediate.[5][8] Aromatic and sterically hindered ketones may present challenges and require more forceful conditions or fail to react.[8]
Reagent and Solvent Selection
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent. Its mild nature prevents the premature reduction of the starting aldehyde or ketone, and it avoids the toxicity concerns associated with sodium cyanoborohydride.[5][8]
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for many reductive aminations using NaBH(OAc)₃, as reactions are often faster and cleaner.[8] Other suitable aprotic solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[9] Alcohols like methanol are generally avoided with NaBH(OAc)₃ due to potential incompatibility.[9]
-
Acid Catalyst: For less reactive carbonyls (e.g., ketones), the addition of a catalytic amount of acetic acid (AcOH) can accelerate the reaction by promoting the dehydration of the hemiaminal intermediate to the key iminium ion.[8] For aldehydes, this is often unnecessary.
Reaction Monitoring and Workup
-
Monitoring: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] This allows for the visualization of the consumption of the limiting reagent (typically the carbonyl compound) and the appearance of the higher R_f_ (less polar) tertiary amine product.
-
Workup: A standard aqueous workup is employed to quench the reaction. Typically, the reaction mixture is diluted and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid and remove boron byproducts. This is followed by extraction with an organic solvent.
-
Purification: While some reactions may yield a sufficiently pure product after extraction and solvent removal, purification via flash column chromatography on silica gel is standard practice. The fluorinated nature of the product can be leveraged during characterization, with ¹⁹F NMR being a powerful tool for confirming structure and assessing purity.[11]
Experimental Protocols
Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Protocol 1: Reductive Amination with an Aldehyde
Reaction: 5,5-Difluoropiperidine-3-carbonitrile with Benzaldehyde
Materials:
-
5,5-Difluoropiperidine-3-carbonitrile hydrochloride (or free base)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,5-Difluoropiperidine-3-carbonitrile hydrochloride (1.0 eq). If using the hydrochloride salt, add triethylamine (Et₃N) (1.1 eq) to generate the free base in situ and stir for 10 minutes.
-
Add 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Reductive Amination with a Ketone
Reaction: 5,5-Difluoropiperidine-3-carbonitrile with Cyclohexanone
Materials:
-
Same as Protocol 1, with cyclohexanone instead of benzaldehyde.
-
Glacial acetic acid (AcOH).
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5,5-Difluoropiperidine-3-carbonitrile (1.0 eq).
-
Add 1,2-dichloroethane (DCE) (to ~0.1 M).
-
Add cyclohexanone (1.1 eq) followed by glacial acetic acid (AcOH) (1.0-2.0 eq).[8]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it may be gently heated to 40-50 °C. Monitor by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
// Nodes Start [label="1. Combine Amine +\nCarbonyl in Solvent", fillcolor="#F1F3F4"]; AddCatalyst [label="2. Add Catalyst (AcOH)\nif Ketone", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddReductant [label="3. Add NaBH(OAc)₃\n(Portion-wise)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="4. Stir at RT\n(4-24h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="5. Monitor by\nTLC / LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="6. Quench with\naq. NaHCO₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract [label="7. Extract with\nOrganic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="8. Dry, Concentrate &\nPurify (Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> AddCatalyst; AddCatalyst -> AddReductant [label="Stir 30 min"]; AddReductant -> React; React -> Monitor; Monitor -> React [label="Incomplete"]; Monitor -> Quench [label="Complete"]; Quench -> Extract; Extract -> Purify; Purify -> End; }
Caption: Figure 2: Experimental Workflow
Data Summary and Troubleshooting
| Parameter | Protocol 1 (Aldehyde) | Protocol 2 (Ketone) | Rationale & Comments |
| Carbonyl Substrate | Benzaldehyde (1.05 eq) | Cyclohexanone (1.1 eq) | A slight excess of the carbonyl ensures full conversion of the more valuable amine. |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | NaBH(OAc)₃ (1.5 eq) | An excess of the hydride source drives the reduction to completion.[8] |
| Solvent | DCE (~0.1 M) | DCE (~0.1 M) | DCE is generally the preferred solvent for reactions with STAB.[8] |
| Catalyst | None (typically) | Acetic Acid (1.0-2.0 eq) | Required to accelerate the slower iminium ion formation from ketones.[8] |
| Temperature | Room Temperature | Room Temperature (can be heated) | Aldehyde reactions are typically facile at RT; ketones may require gentle heating. |
| Typical Time | 4-12 hours | 12-24 hours | Ketones react more slowly due to steric and electronic factors. |
| Typical Yield | 75-95% | 60-85% | Yields are generally high but can vary based on substrate and purification efficiency. |
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reducing agent (degraded by moisture). 2. Insufficient reaction time. 3. For ketones, no acid catalyst was used. | 1. Use a fresh bottle of NaBH(OAc)₃. 2. Allow the reaction to stir for a longer period. 3. Add 1-2 equivalents of glacial acetic acid. |
| Aldehyde/Ketone Reduction | 1. Reducing agent is too strong (e.g., NaBH₄). 2. Contamination of NaBH(OAc)₃. | 1. Ensure the correct reducing agent, NaBH(OAc)₃, is used for one-pot procedures.[7] 2. Use high-purity NaBH(OAc)₃. |
| Dialkylation of Amine | This is not an issue when starting with a secondary amine like 5,5-difluoropiperidine. | N/A |
| Difficult Purification | Product co-elutes with byproducts. | Adjust the eluent system for column chromatography. Consider a different stationary phase or an alternative purification method like preparative HPLC. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Expanding Role of Fluorinated Heterocycles in Chemical Synthesis. [Link]
-
Wang, F., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. [Link]
-
MDPI. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Al-Ostoot, F. H., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Royal Society of Chemistry. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Reddit. (2017, December 13). Can someone please explain reductive amination. r/OrganicChemistry. [Link]
-
Carlson, M. W., et al. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]
-
ACS Publications. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
BORIS Portal. (2024, January 23). Green Chemistry. [Link]
-
Royal Society of Chemistry. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
Application Note: Best Practices for Handling Hygroscopic Fluorinated Piperidine Hydrochloride Salts
Abstract
Fluorinated piperidine hydrochloride salts (e.g., 3-fluoropiperidine HCl, 4-fluoropiperidine HCl) are critical scaffolds in medicinal chemistry due to their ability to modulate lipophilicity (
Scientific Context: The Fluorine Effect[1]
To handle these compounds effectively, one must understand the underlying chemistry. It is not merely about "keeping it dry"; it is about understanding how fluorine alters the salt's lattice energy and acidity.
The Inductive Withdrawal & pKa Shift
The fluorine atom is highly electronegative. When attached to the piperidine ring (especially at the 3-position), it exerts a strong electron-withdrawing inductive effect (
-
Basicity Reduction: This lowers the
of the piperidine nitrogen. While piperidine has a of , 3-fluoropiperidine has a of [1]. -
Salt Stability: A lower
means the conjugate acid (the ammonium salt) is more acidic. Consequently, the bond is more "loose" than in non-fluorinated analogues.-
Practical Implication:Do not overheat during drying. Excessive heat under vacuum can cause the salt to dissociate, leading to the loss of HCl gas and the formation of the free base, which is often volatile or unstable.
-
The Hygroscopicity Mechanism
The crystal lattice of fluorinated piperidine salts is often disrupted by the C-F dipole, which can compete with chloride ions for hydrogen bonding interactions. This often results in a higher lattice enthalpy that is easily overcome by the hydration energy of water, making these salts aggressively hygroscopic.
Decision Framework: The Handling Workflow
Before opening the bottle, assess the material's state using this decision logic.
Figure 1: Decision matrix for handling hygroscopic salts based on visual inspection.
Protocol 1: Drying and Storage[2]
Objective: Remove adsorbed water without thermally degrading the salt or losing HCl.
Equipment
-
Vacuum Drying Pistol (Abderhalden) or Vacuum Oven.
-
Desiccant: Phosphorus Pentoxide (
) or KOH pellets (use KOH with caution as it can scavenge HCl if in direct contact; is preferred for acidic salts). -
Inert Gas: Argon or Nitrogen (Dry).
Step-by-Step Procedure
-
Vessel Selection: Place the salt in a wide-mouth vial or crystallization dish. Do not fill more than 1 cm deep to ensure efficient diffusion.
-
Desiccant Setup: Place the vessel inside a vacuum desiccator or drying pistol containing fresh
. -
Vacuum Application: Apply high vacuum (
). -
Temperature Control:
-
Initial: Dry at Ambient Temperature (
) for 4 hours. -
Ramp: If weight loss is insufficient, increase temperature to
. -
WARNING: Do not exceed
for fluorinated amine HCl salts. The lowered increases the risk of HCl dissociation/sublimation [2].
-
-
Back-filling: Always back-fill the vacuum chamber with Argon or Nitrogen , never ambient air.
-
Storage: Tightly wrap the cap with Parafilm® and store in a secondary container (desiccator) with desiccant.
Protocol 2: Accurate Weighing (The "Difference" Method)
Objective: Weigh the exact mass of the salt without it absorbing water during the process. Standard weighing (adding powder to a tare boat) is prohibited as the mass will drift upwards rapidly due to water uptake.
Workflow Diagram
Figure 2: The "Weighing by Difference" protocol minimizes atmospheric exposure.[1]
Step-by-Step Procedure
-
Preparation: Dry a glass vial and cap.
-
Loading (Inert Atmosphere): Inside a glovebox or glove bag, load the approximate amount of salt needed into the vial and cap it tightly.
-
Weighing 1 (Mass A): Take the closed vial out to the balance. Record the total mass (Vial + Cap + Salt).
-
Transfer:
-
Bring the reaction flask close to the balance.
-
Quickly uncap the vial, dump the salt into the reaction flask, and immediately recap the vial.
-
Note: Do not try to get every speck out. Speed is more important than complete transfer.
-
-
Weighing 2 (Mass B): Weigh the capped "empty" vial (which still contains residual dust).
-
Calculation:
.-
Why this works: You only measure the mass that actually left the vial. Water absorption during the brief open transfer is negligible compared to the error of weighing a static boat that is acting like a sponge.
-
Protocol 3: Reaction Setup & Solubilization
Objective: Dissolve the salt without introducing moisture that could quench sensitive reagents (e.g., coupling agents like HATU/EDC or alkylating agents).
Solvent Selection Table
Fluorinated piperidines have altered solubility profiles compared to their non-fluorinated counterparts.
| Solvent | Solubility (Fluorinated HCl Salt) | Suitability for Rxn | Notes |
| Methanol | High | High | Good for hydrogenations; bad for acid chlorides. |
| DMF/DMSO | High | High | Hard to remove; use only if necessary. |
| DCM | Low to Moderate | Moderate | often requires a "Free-Basing" step (see below). |
| Ether | Insoluble | Low | Good for precipitating the salt. |
In-Situ Free-Basing Protocol (Common Requirement)
Since the HCl salt is often insoluble in organic solvents like DCM or THF used for acylation/alkylation, an in-situ neutralization is often required.
-
Suspension: Suspend the weighed salt (from Protocol 2) in the anhydrous solvent (DCM/THF).
-
Base Addition: Add a non-nucleophilic organic base (e.g., DIPEA or TEA).
-
Stoichiometry: Use 2.5 to 3.0 equivalents .
-
1.0 eq to neutralize the HCl.
-
1.0+ eq to act as the proton scavenger for the subsequent reaction.
-
-
-
Sonication: Sonicate the mixture for 2-5 minutes. The solution should turn clear as the free amine is liberated and dissolves, while the DIPEA-HCl salt remains in solution or precipitates (depending on solvent).
-
Reagent Addition: Add the electrophile (e.g., acid chloride, sulfonyl chloride) only after the salt is fully solubilized/neutralized.
Quality Control: Material Characterization
Do not assume the label purity is correct after storage.
Karl Fischer (KF) Titration
-
Method: Volumetric or Coulometric KF.
-
Modification: Since piperidines are bases, they can affect the pH of the KF reagent, leading to side reactions or fading endpoints.
-
Solution: Use a buffered KF solvent (containing salicylic acid or benzoic acid) to neutralize the amine and maintain the optimal pH (5-7) for the KF reaction [3].
-
1H-NMR for Stoichiometry
Check if your "salt" is still a salt or if it has partially dissociated.
-
Solvent: DMSO-
(prevents exchange of the ammonium protons). -
Signal Check: Look for the broad ammonium protons (
) typically between 8.0–10.0 ppm. Integration should match the piperidine ring protons. If the integration is low, you have lost HCl.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Material is liquid (goo) | Deliquescence (absorbed water). | Do not heat. Dissolve in MeOH, add toluene, and rotary evaporate (azeotropic drying). Repeat 3x. |
| Low Yield in Coupling | Hydrolysis of coupling agent by wet salt. | Re-dry salt using Protocol 1. Increase DIPEA equivalents to ensure full neutralization. |
| "Fog" in Schlenk flask | Sublimation of HCl gas or amine carbonate formation. | The salt was dried at too high a temperature. Lower drying temp to |
| NMR shows broad peaks | Proton exchange with water. | The DMSO- |
References
-
S. Purser, et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37 , 320-330. Link
- P. Stahl, et al. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002.
-
Metrohm Application Note. "Titer determination in Karl Fischer titration." (Standard protocol for buffering amines in KF). Link
-
University of Edinburgh. "Azeotrope Tables for Drying." (Reference for Toluene/Water azeotrope strategy). Link
Sources
Troubleshooting & Optimization
Purification methods for 5,5-Difluoropiperidine-3-carbonitrile derivatives
An exceptional resource for researchers, this Technical Support Center provides in-depth guidance on the purification of 5,5-Difluoropiperidine-3-carbonitrile derivatives. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested solutions to the unique challenges presented by these fluorinated scaffolds. The introduction of gem-difluoro groups into a piperidine ring significantly alters the molecule's physicochemical properties, including basicity and polarity, which requires a nuanced approach to purification.[1][2][3]
This guide is structured to address both general queries and specific experimental problems, ensuring you can quickly find the information needed to optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 5,5-Difluoropiperidine-3-carbonitrile derivatives?
The main difficulties arise from the unique combination of functional groups. The piperidine nitrogen is basic, leading to strong interactions with acidic stationary phases like silica gel.[4] The gem-difluoro group and the nitrile moiety introduce significant polarity, which can lead to poor solubility in non-polar solvents and streaking or tailing during normal-phase chromatography. Furthermore, the electronegativity of the fluorine atoms can lower the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated analog, which can alter its chromatographic behavior.[2][5]
Q2: Which chromatographic technique is most suitable for these compounds?
There is no single "best" method; the choice depends on the specific derivative's properties and the impurity profile.
-
Normal-Phase Chromatography (NPC): Often the first choice. However, due to the basic nitrogen, it almost always requires a mobile phase modifier (e.g., triethylamine) to achieve good peak shape.[4][6]
-
Reverse-Phase Chromatography (RPC): An excellent alternative, especially for derivatives with non-polar protecting groups (e.g., Boc) or substituents. Using acidic modifiers like formic acid or trifluoroacetic acid (TFA) in the mobile phase can protonate the piperidine nitrogen, leading to sharper peaks.[4]
-
Ion-Exchange Chromatography (IEX): This technique can be highly effective, separating molecules based on their net charge.[7] Since the piperidine nitrogen can be protonated to form a cation, cation-exchange chromatography is a viable, albeit less common, purification strategy in a bioprocessing context.[7]
Q3: Can I use non-chromatographic methods for purification?
Absolutely. These methods can be highly effective, especially for large-scale purifications.
-
Recrystallization: This is the preferred method for obtaining highly pure crystalline material. The key challenge is identifying a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: This classic technique leverages the basicity of the piperidine nitrogen. The crude material can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The protonated derivative will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified free-base product can be extracted back into an organic solvent.[8] A similar strategy involves precipitating the piperidine derivative from a solution by adjusting the pH.[9]
Q4: How does the N-protecting group (e.g., Boc, Cbz) influence the purification strategy?
The choice of N-protecting group is critical. A Boc (tert-butoxycarbonyl) group, for instance, significantly reduces the basicity of the piperidine nitrogen and increases its lipophilicity. This often makes purification on standard silica gel more straightforward, with less peak tailing. It also makes the compound more amenable to reverse-phase chromatography. If you are struggling to purify an N-H free piperidine, consider protecting it first, purifying the protected intermediate, and then deprotecting it in a final step.
Q5: What are the common sources of impurities?
Impurities can originate from various sources during the synthesis.[10] These may include unreacted starting materials, by-products from side reactions (e.g., over-alkylation, elimination), or diastereomers if a chiral center is present. In some syntheses, incomplete reactions or the formation of dimeric derivatives can also occur.[10][11]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during purification.
Issue 1: Severe Peak Tailing in Normal-Phase Column Chromatography
Question: My compound is streaking badly on the silica gel column, and I'm getting poor separation and mixed fractions. What's happening?
Answer: This is a classic sign of strong acid-base interaction between your basic piperidine derivative and the acidic silanol groups on the silica gel surface.[4] This interaction leads to non-ideal elution behavior.
Solutions:
-
Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., Hexane/Ethyl Acetate).[4][6] This will compete with your compound for binding to the silica, resulting in sharper, more symmetrical peaks.
-
Ammonia in Methanol: For more strongly basic compounds, a 1-2% solution of 7N ammonia in methanol added to the mobile phase can be highly effective.[4]
-
-
Change the Stationary Phase: If modifiers are not sufficient or are incompatible with your compound, consider an alternative stationary phase.
Issue 2: The Compound Fails to Crystallize and "Oils Out"
Question: I'm trying to recrystallize my product, but it separates as an oil instead of forming crystals. How can I fix this?
Answer: "Oiling out" typically occurs when the solution is too supersaturated, is cooled too quickly, or when impurities are present that inhibit the formation of a crystal lattice.[6]
Solutions:
| Troubleshooting Step | Rationale |
| Add More Hot Solvent | This reduces the level of supersaturation, giving the molecules more time to orient themselves into a crystal lattice as the solution cools. Dissolve the oil completely before attempting to cool again.[6] |
| Slow Cooling | Allow the flask to cool slowly to room temperature, and then move it to an ice bath or refrigerator. Rapid cooling often leads to amorphous precipitation or oiling. |
| Scratch the Flask | Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass create nucleation sites where crystal growth can begin.[6] |
| Add Seed Crystals | If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution. This provides a template for further crystal growth.[6] |
| Pre-Purification | If impurities are the culprit, perform a quick preliminary purification, such as filtering through a small plug of silica gel, before attempting recrystallization.[6] |
Issue 3: Low or No Recovery of Product from the Column
Question: I loaded my crude product onto the column, but very little of my desired compound is eluting, even with a highly polar solvent system. Where did it go?
Answer: This frustrating issue is often due to irreversible adsorption or decomposition on the stationary phase.[6]
Solutions:
-
Test for Stability First: Before committing your entire batch to a column, spot the crude material on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If you see a new spot (decomposition) or if the original spot doesn't move from the baseline (strong adsorption), you have identified a stability issue.[6]
-
Switch to a Milder Stationary Phase: If your compound is sensitive to the acidity of silica gel, switch to neutral alumina or consider reverse-phase chromatography.[6]
-
Avoid Column Overloading: The amount of crude material loaded should generally not exceed 1-5% of the mass of the stationary phase.[6] Overloading can lead to broad bands that are difficult to elute and can cause apparent "loss" of material.
Workflow & Visualization
To aid in your decision-making process, the following diagrams illustrate key workflows for purification and troubleshooting.
Caption: A decision-making workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography of fluorinated piperidines.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for 4,4-Difluoropiperidine hydrochloride.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Waters. (n.d.). Improving the Purification Workflow With MaxPeak™ Premier OBD™ Preparative Columns.
- Richardson, P. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts, 21(09), 875.
- Le Gall, E., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications.
- Ernsten, B., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry.
- AChemBlock. (n.d.). (R)-1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid 97%.
- Pace, V., et al. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
- Various Authors. (2025). Fluorinated Heterocycles. ResearchGate.
- Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications.
- BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives.
- MilliporeSigma. (n.d.). Sample Preparation in Ion Exchange Chromatography.
- Thermo Fisher Scientific. (n.d.). Bioprocessing Chromatography Techniques.
- Barron, B. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
- Ghosh, R., et al. (n.d.). Recent advances in bioprocessing application of membrane chromatography. University of Waterloo.
- Petrov, V. (2009). Fluorinated Heterocyclic Compounds. John Wiley & Sons.
- O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry.
- Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?.
- Tant, B. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews.
- Various Authors. (n.d.). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes. PMC.
- Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- Ernsten, B., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. PubMed.
- Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate.
- Various Authors. (2002). Process for producing purified piperidine derivative. Google Patents.
- Lee, Y., et al. (n.d.). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics (RSC Publishing).
- Various Authors. (2023). The balance of physical stability and drug release in ternary fenofibrate/HPC/Eudragit L100-55 amorphous solid dispersions. Pharma Excipients.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioprocessing Chromatography Techniques | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 9. WO2002085858A1 - Process for producing purified piperidine derivative - Google Patents [patents.google.com]
- 10. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
Resolving regioselectivity issues with 5,5-Difluoropiperidine-3-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5,5-difluoropiperidine-3-carbonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your research and development endeavors. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the complexities of working with this versatile building block.
Understanding the Molecule: Reactivity and Regioselectivity
5,5-Difluoropiperidine-3-carbonitrile presents a unique set of synthetic challenges and opportunities due to its distinct functional groups: a secondary amine, a nitrile group, and geminal fluorine atoms. The interplay between these groups dictates the molecule's reactivity and is central to understanding and controlling regioselectivity in your reactions.
The secondary amine is a nucleophilic center and a site for N-alkylation and N-arylation reactions. The nitrile group, while generally less reactive, can undergo hydrolysis, reduction, or react with organometallic reagents.[1][2] The electron-withdrawing nature of the geminal fluorine atoms can influence the reactivity of the entire piperidine ring.
The primary challenge in functionalizing this molecule is achieving regioselectivity – directing the reaction to the desired site (the nitrogen atom or the nitrile group) while avoiding unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioselectivity issues encountered with 5,5-difluoropiperidine-3-carbonitrile?
A1: The principal regioselectivity challenge arises from the competition between the nucleophilic secondary amine and the electrophilic carbon of the nitrile group. The specific issue depends on the reaction type:
-
N-Alkylation/N-Arylation: The desired reaction is at the nitrogen. However, side reactions involving the nitrile group can occur under certain conditions, although this is less common. A more frequent issue is over-alkylation of the nitrogen, leading to the formation of quaternary ammonium salts.[3]
-
Reactions with Organometallics (e.g., Grignard reagents): These reagents can add to the nitrile group to form ketones after hydrolysis.[1] However, they can also deprotonate the N-H bond of the secondary amine, consuming the reagent and preventing the desired reaction with the nitrile.
-
Reductions: Reagents like LiAlH4 can reduce the nitrile to a primary amine.[4] However, without proper protection of the secondary amine, competitive reactions can occur.
Q2: How do the geminal fluorine atoms influence the reactivity of the piperidine ring?
A2: The two fluorine atoms at the 5-position have a significant electron-withdrawing inductive effect. This can decrease the nucleophilicity of the secondary amine to some extent compared to a non-fluorinated piperidine. This effect also influences the acidity of the N-H proton, making it slightly more acidic. Furthermore, the presence of fluorine can impact the conformational preferences of the piperidine ring, which can, in turn, affect the accessibility of different reaction sites.
Q3: Can the nitrile group participate in reactions other than reduction or addition of organometallics?
A3: Yes, under specific conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[2] This typically requires heating with strong acid or base.[1] Additionally, nitriles can undergo cycloaddition reactions.[5] The reactivity of the nitrile can be enhanced by the presence of adjacent electron-withdrawing groups.[6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the functionalization of 5,5-difluoropiperidine-3-carbonitrile.
Issue 1: Low Yield or No Reaction in N-Alkylation
Symptoms:
-
Starting material is largely unreacted after the specified reaction time.
-
TLC or LC-MS analysis shows minimal product formation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Insufficiently Reactive Alkylating Agent | The leaving group on your alkylating agent (e.g., Cl, Br, I, OTs) may not be good enough, or the electrophile may be sterically hindered. | - Switch to a more reactive alkylating agent (I > Br > Cl).- Consider using a triflate (OTf) or tosylate (OTs) as the leaving group for less reactive systems. |
| Inappropriate Base | The base may not be strong enough to deprotonate the secondary amine effectively, or it may be sterically hindered. | - Use a non-nucleophilic base like K2CO3, Cs2CO3, or an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[7] - For weakly acidic N-H protons, a stronger base like NaH might be necessary, but use with caution to avoid side reactions. |
| Solvent Effects | The solvent may not be suitable for the reaction, affecting the solubility of reagents or the reaction rate. | - Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate SN2 reactions.[8] |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature while monitoring for side product formation. |
Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)
Symptoms:
-
Presence of a highly polar spot on TLC that may streak.
-
Mass spectrometry data shows a mass corresponding to the desired product plus the alkyl group.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Excess Alkylating Agent | Using a significant excess of the alkylating agent drives the reaction towards the thermodynamically stable quaternary salt.[3] | - Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the alkylating agent.[7] - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Highly Reactive Alkylating Agent | Reagents like methyl iodide or benzyl bromide are very reactive and prone to over-alkylation. | - Consider using a less reactive alkylating agent if possible.- Employ slow addition of the reactive alkylating agent using a syringe pump.[7] |
Issue 3: Unwanted Reaction at the Nitrile Group during N-Alkylation
Symptoms:
-
Formation of byproducts where the nitrile group has been modified (e.g., hydrolysis to an amide).
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Harsh Reaction Conditions | Strong acidic or basic conditions, especially with heating, can lead to nitrile hydrolysis.[2] | - Use milder bases (e.g., K2CO3 instead of NaOH).- If heating is required, keep the temperature as low as possible and monitor the reaction closely. |
| Presence of Water | Water can participate in the hydrolysis of the nitrile, especially under catalytic conditions. | - Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 4: Failure of Grignard/Organolithium Addition to the Nitrile
Symptoms:
-
Recovery of starting material after aqueous workup.
-
Gas evolution (in the case of Grignard reagents) upon addition to the substrate.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Deprotonation of the Secondary Amine | The organometallic reagent is acting as a base and deprotonating the N-H proton instead of acting as a nucleophile towards the nitrile. | - Protect the secondary amine with a suitable protecting group (e.g., Boc, Cbz) before attempting the addition reaction.[9] |
| Poor Quality Organometallic Reagent | The Grignard or organolithium reagent may have degraded due to exposure to air or moisture. | - Use freshly prepared or titrated organometallic reagents.- Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation
This protocol is designed to favor the mono-alkylation of the secondary amine while minimizing over-alkylation.
Materials:
-
5,5-Difluoropiperidine-3-carbonitrile
-
Alkyl halide (1.05 equivalents)
-
Potassium carbonate (K2CO3), anhydrous (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N2 or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5,5-difluoropiperidine-3-carbonitrile and anhydrous K2CO3.
-
Add anhydrous DMF via syringe and stir the suspension at room temperature.
-
Slowly add the alkyl halide (1.05 equivalents) dropwise to the stirring suspension over 30-60 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Protection of the Secondary Amine (Boc Protection)
This protocol is essential before carrying out reactions that are incompatible with a free N-H group, such as Grignard additions.
Materials:
-
5,5-Difluoropiperidine-3-carbonitrile
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents) or saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve 5,5-difluoropiperidine-3-carbonitrile in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.2 equivalents). Alternatively, a biphasic system with saturated aqueous sodium bicarbonate can be used.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc2O (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
If using TEA, wash the reaction mixture with water and brine. If using sodium bicarbonate, separate the layers and extract the aqueous layer with the organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The N-Boc protected product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Visualizing Reaction Control
The following diagrams illustrate the key decision-making processes for controlling regioselectivity.
Caption: Decision workflow for regioselective functionalization.
Caption: Troubleshooting workflow for N-alkylation reactions.
References
- Hu, J., & Li, X. (Year). Site-Selective Functionalization of Piperidines. Journal of Organic Chemistry.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Ghorai, M. K., & Kumar, A. (2010). Regioselective Ring Opening of N-Activated/N-Substituted Aziridines and Azetidines. Accounts of Chemical Research, 43(2), 266–277. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1649. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
de Figueiredo, R. M., & Christmann, M. (2017). Organocatalytic Synthesis of Piperidines. European Journal of Organic Chemistry, 2017(16), 2231–2247. [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
Zare, A., & Meraj, F. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Catalysts, 13(12), 1501. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during 5,5-Difluoropiperidine-3-carbonitrile deprotection
Case ID: #DFP-CN-03 Status: Active Topic: Optimization of N-Boc Deprotection & Side Reaction Mitigation Applicable Compounds: 5,5-difluoropiperidine-3-carbonitrile (and analogs)[1]
Executive Summary
You are likely encountering yield loss or purity issues when removing the N-Boc group from 5,5-difluoropiperidine-3-carbonitrile .[1] This scaffold presents a "perfect storm" of competing reactivities:
-
The Nitrile (CN): Susceptible to acid-catalyzed hydrolysis (to amide) or Pinner reaction (to imidate) if alcohols are present.[1][2][3]
-
The Gem-Difluoro (
): Inductively withdraws electron density, lowering the amine's basicity and increasing the acidity of adjacent protons, creating a risk of HF elimination under basic workup.
This guide replaces trial-and-error with a mechanistic approach to deprotection, ensuring the integrity of both the nitrile and the fluorinated ring.
Module 1: The Acid Sensitivity Paradox (Nitrile Hydrolysis)
The Issue: Standard Boc deprotection often uses HCl in Methanol or TFA in wet DCM . For your molecule, these are failure modes.[1]
-
Scenario A (HCl/MeOH): The nitrile reacts with the alcohol to form an imidate ester (Pinner Reaction).[3]
-
Scenario B (Wet TFA): The nitrile hydrolyzes to a primary amide.
The Solution: You must exclude nucleophilic solvents (water/alcohols). The reaction must be strictly anhydrous.
Protocol 1: Anhydrous HCl in Dioxane (Recommended)
This method precipitates the product as a hydrochloride salt, avoiding aqueous workup.
-
Preparation: Dissolve N-Boc-5,5-difluoropiperidine-3-carbonitrile (1 equiv) in anhydrous 1,4-dioxane (5 vol).
-
Critical: Do not use MeOH or EtOH.[1]
-
-
Acid Addition: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C under
. -
Reaction: Warm to room temperature (20-25°C). Stir for 2-4 hours.
-
Monitoring: Check by TLC (stain with Ninhydrin; starting material is UV active, product amine is not UV active unless derivatized, but
stain works).[1]
-
-
Isolation: The amine-HCl salt should precipitate.
-
Drying: Vacuum dry at 40°C.
Validation:
-
IR: Look for the sharp Nitrile stretch at ~2240
.[1] If it broadens or shifts to ~1650 , you have the amide.[1] - H NMR: Confirm loss of Boc singlet (~1.45 ppm).
Module 2: The Cation Scavenging Strategy
The Issue:
The tert-butyl cation (
The Solution:
Add a "soft" nucleophile to intercept the
| Scavenger | Pros | Cons | Recommendation |
| Triethylsilane (TES) | Highly effective; forms volatile byproduct ( | Expensive; requires chromatographic removal if not volatile.[1] | High |
| 1,3-Dimethoxybenzene | Cheap; effective trap.[1] | Hard to remove from the final amine salt. | Medium |
| Water | Excellent scavenger.[1] | FATAL: Hydrolyzes the nitrile.[4] | DO NOT USE |
Modified Protocol (with Scavenger):
Add Triethylsilane (2.0 equiv) to the reaction mixture before adding the acid. This ensures the
Module 3: The Fluorine Factor (Workup & Stability)
The Issue: The 5,5-difluoro group makes the protons at C4 and C6 acidic.
-
Risk: If you perform a standard basic extraction (adjusting pH to >12 with NaOH), you risk HF elimination (dehydrofluorination), forming an enamine or diene.
-
pKa Shift: The
group lowers the pKa of the piperidine nitrogen (est. pKa ~7.5 - 8.5, compared to ~11 for piperidine).[1]
The Solution: Avoid strong bases. If you must obtain the free base, use a mild inorganic base and controlled pH.
Workflow Visualization:
Caption: Mechanistic pathways showing critical failure modes (Red) vs. the stable anhydrous salt isolation route (Green).
Frequently Asked Questions (FAQs)
Q1: Can I use TFA/DCM instead of HCl/Dioxane?
-
Answer: Yes, but with caution. TFA forms trifluoroacetate salts which are often hygroscopic and soluble in organic solvents, making precipitation difficult. You will likely need to evaporate the TFA.
-
Warning: Concentrating TFA solutions heats the reaction; if any moisture is present, nitrile hydrolysis accelerates.
-
Recommendation: If using TFA, co-evaporate with Toluene 3x to remove residual acid, then treat with HCl/Ether to convert to the HCl salt.
-
Q2: Why is my yield low after aqueous workup?
-
Answer: Due to the 5,5-difluoro substitution, the amine is less basic than a typical piperidine. At pH 7-8 (typical bicarbonate wash), a significant portion may remain protonated and stay in the aqueous layer.
-
Fix: If you must do an aqueous workup, adjust pH to exactly 9.5-10 using saturated
.[1] Do not exceed pH 10 to avoid elimination.[1] Extract with /IPA (3:1) rather than DCM to improve recovery.
Q3: How do I check for HF elimination?
-
Answer: Use
F NMR .-
Intact Product: You should see a distinct AB quartet or complex gem-difluoro pattern (typically -90 to -120 ppm).[1]
-
Eliminated Product: Loss of the gem-difluoro pattern; appearance of a single vinyl fluorine signal (shifted downfield) or complete disappearance if both Fs are lost.
-
Q4: Can I use Lewis Acids like
-
Answer: Yes. TMSOTf (Trimethylsilyl triflate) is an excellent alternative if the substrate is extremely acid-sensitive.[1]
References
-
Pinner Reaction Mechanism
-
Fluorinated Piperidine Synthesis & Stability
-
Boc Deprotection Protocols
-
Lewis Acid Deprotection
Disclaimer: This guide is for research purposes only. Always consult the SDS of specific reagents before handling.
Sources
- 1. 1255663-89-8 | 5,5-Difluoropiperidine-2-carboxylic acid - AiFChem [aifchem.com]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lewis Acids - Wordpress [reagents.acsgcipr.org]
Storage stability of 5,5-Difluoropiperidine-3-carbonitrile hydrochloride
Status: Operational | Topic: Storage Stability & Handling | ID: TS-DFP-003
Executive Summary
5,5-Difluoropiperidine-3-carbonitrile hydrochloride is a specialized fluorinated building block.[1] Its stability profile is governed by three competing factors: the hygroscopicity of the hydrochloride salt, the susceptibility of the nitrile group to acid-catalyzed hydrolysis, and the electron-withdrawing nature of the gem-difluoro group.
This guide provides an autonomous troubleshooting and storage protocol designed to maximize shelf-life and ensure experimental reproducibility.
Module 1: Critical Storage Architecture
The Core Threat: The Moisture-Acid-Nitrile Triangle Standard "cool and dry" advice is insufficient. You must understand the degradation mechanism to prevent it.
-
Hygroscopicity: As an amine hydrochloride, this compound is naturally hygroscopic. It will scavenge atmospheric water.
-
Acidification: Upon absorbing water, the HCl salt dissociates locally, creating a highly acidic micro-environment (pH < 2) within the crystal lattice or oil.
-
Hydrolysis: The nitrile group (-CN) is generally stable. However, in the presence of strong acid (HCl) and water, it undergoes hydrolysis to form the primary amide, and eventually the carboxylic acid.[2]
The Protocol: The "Zero-Moisture" Chain
-
Primary Storage: -20°C in a sealed glass vial.
-
Secondary Containment: The vial must be stored inside a desiccator or a secondary jar containing active desiccant (e.g., Silica Gel or Drierite).
-
Atmosphere: Argon or Nitrogen backfill is recommended after every use.
Visualizing the Degradation Pathway
The following diagram illustrates the causality between improper storage and chemical degradation.
Figure 1: The cascade of failure. Moisture ingress triggers the acid-catalyzed hydrolysis of the nitrile group.
Module 2: Troubleshooting & Diagnostics
Use this table to diagnose the physical state of your material before committing it to a reaction.
| Symptom | Probable Cause | Risk Level | Recommended Action |
| Clumping / Caking | Early stage hygroscopicity. Surface moisture absorption. | Low | Dry under high vacuum (0.5 mbar) for 4 hours. Usable if MW is corrected. |
| Deliquescence (Oil/Gum) | Advanced hygroscopicity. The salt has dissolved in absorbed water. | High | Do not use. Hydrolysis is likely already underway. Recrystallization required. |
| Yellow Discoloration | Oxidation of trace free amine or transition metal contamination. | Medium | Check LC-MS. If purity >95%, use activated charcoal filtration during workup. |
| Pungent/Acrid Odor | Release of free HCl gas or HF (rare, extreme decomposition). | Critical | Evacuate area. Seal container. Do not use. Consult Safety Officer. |
Decision Tree: Material Assessment
Figure 2: Pre-experiment validation workflow to ensure material integrity.
Module 3: Validation Protocols
If you suspect degradation, do not rely on visual inspection alone. Use these self-validating analytical methods.
Protocol A: H-NMR Diagnostic for Hydrolysis
The hydrolysis of the nitrile (-CN) to the amide (-CONH2) is the primary degradation pathway. This is easily detectable via Proton NMR.
-
Solvent: Dissolve 5 mg in DMSO-d6 (Avoid CDCl3 as it may not fully dissolve the salt or may contain trace acid).
-
Key Signals to Monitor:
-
Intact Product: Look for the piperidine ring protons (multiplets) between 2.0 - 4.5 ppm. The nitrile carbon is quaternary and invisible in H-NMR.
-
Degradation (Amide): Look for two broad singlets (exchangeable) between 7.0 - 8.0 ppm . These correspond to the -NH2 protons of the hydrolyzed amide.
-
Degradation (Acid): A very broad singlet >11.0 ppm indicates full hydrolysis to the carboxylic acid.
-
Protocol B: Chloride Content Titration (Stoichiometry Check)
If the molecular weight seems "off" during reactions (yields are consistently low), the salt stoichiometry may have drifted due to excess water or HCl loss.
-
Method: Volhard Titration or Potentiometric Titration with AgNO3.
-
Target: The theoretical Chloride content for C6H9F2N2 • HCl (MW ~182.6) is approx 19.4% .
-
Calculation: If experimental Cl% < 19%, the material may be wet (under-weighing active ingredient). If Cl% > 20%, it may contain excess free HCl.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I convert the HCl salt to the free base for storage? A: Not recommended. While the free base eliminates the acidic environment that catalyzes hydrolysis, secondary amines are prone to oxidation and carbamate formation (reacting with atmospheric CO2). The HCl salt is the thermodynamically stable form for storage. Convert to the free base in situ only immediately prior to use.
Q2: I need to use this in a reaction sensitive to water. How do I dry it? A: Do not use heat. The combination of heat + HCl + trace moisture will accelerate nitrile hydrolysis.
-
Correct Method: Place the open vial in a vacuum desiccator over P2O5 (Phosphorus Pentoxide) or KOH pellets. Apply high vacuum (0.1 mmHg) for 12-24 hours at room temperature .
Q3: Is the gem-difluoro group stable? A: Generally, yes. However, the 5,5-difluoro substitution pattern increases the acidity of the protons at the adjacent positions (C4 and C6). Avoid extremely strong bases (e.g., t-BuLi) unless necessary, as this can trigger HF elimination (dehydrofluorination), destroying the molecule.
Q4: The SDS mentions "Hydrogen Fluoride" as a decomposition product. When does this happen? A: This is a thermal decomposition risk (fire scenarios) or reaction with strong acids. Under normal storage conditions (-20°C to 25°C), HF generation is negligible. However, always handle fluorinated salts in a fume hood to mitigate risks from trace off-gassing.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Piperidine-3-carbonitrile hydrochloride derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. Hydrolysis of Nitriles: Mechanisms and Conditions. Retrieved from [Link]
-
Chemistry Steps. Acid-Catalyzed Hydrolysis of Nitriles. Retrieved from [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Context for gem-difluoro acidity effects). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Crystallization of 5,5-Difluoropiperidine-3-carbonitrile Intermediates
Introduction: The 5,5-difluoropiperidine-3-carbonitrile scaffold is a key structural motif in modern medicinal chemistry, valued for its unique conformational and electronic properties. However, the very features that make it attractive—the rigid piperidine ring, the strongly electronegative gem-difluoro group, and the polar nitrile functionality—present significant challenges during crystallization.[1][2] These intermediates are often prone to polymorphism, oiling out, and formation of undesirable crystal habits, complicating purification, isolation, and formulation.[3][4]
This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals. It is structured as a series of troubleshooting solutions and in-depth FAQs to address common issues encountered during the crystallization of this specific class of compounds. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to develop robust, scalable, and reproducible crystallization processes.[5][6]
Part 1: Troubleshooting Guide
This section addresses the most pressing and frequently encountered problems during the crystallization of 5,5-difluoropiperidine-3-carbonitrile intermediates.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I solve it?
Answer:
"Oiling out" or liquid-liquid phase separation (LLPS) is a common but problematic phenomenon where a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[7][8] One phase is the solute-rich "oil," and the other is the solute-lean solvent. This occurs when the integration of solute molecules into a crystal lattice is kinetically hindered, often because the solution temperature is above the melting point of the impure solid or because supersaturation is too high.[7][9] The gem-difluoro and nitrile groups can lead to complex solvation effects that exacerbate this issue. Oiled out products are often amorphous, sticky, and difficult to handle, with poor impurity rejection.[7][10]
Troubleshooting Strategies:
-
Reduce the Level of Supersaturation: Oiling out is fundamentally a supersaturation problem.[11]
-
Slower Cooling Rate: Decrease the cooling rate significantly (e.g., from 20°C/hr to 5°C/hr or even 1°C/hr). This keeps the system within the metastable zone for longer, favoring controlled crystal growth over phase separation.[12]
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it much more slowly and at a controlled temperature. Sub-surface addition with good mixing can prevent localized areas of high supersaturation.
-
Reduce Initial Concentration: Start with a more dilute solution. This will require removing more solvent or adding more anti-solvent to reach saturation, but it lowers the risk of crossing into the oiling out region.[10]
-
-
Modify the Solvent System: The choice of solvent is critical.
-
Increase Solvent Volume: Add a small amount of the "good" solvent back to the heated mixture before cooling. This reduces the overall supersaturation level.[9]
-
Change the Solvent: The current solvent may be too "good," leading to extremely high solubility. Experiment with a solvent system where the solubility is lower at elevated temperatures. The polarity of the solvent can also influence molecular packing and prevent oiling.[13]
-
-
Introduce a Template for Crystallization (Seeding):
-
Add Seed Crystals: Seeding is the most powerful tool to prevent oiling out.[8][14] By providing a pre-existing crystal surface, you bypass the energy barrier for primary nucleation and encourage growth in the stable crystalline form. Add a small amount (0.1-1% w/w) of high-quality seed crystals just after the solution becomes saturated (the cloud point).
-
-
Increase Thermal Energy:
-
Higher Crystallization Temperature: If possible, conduct the crystallization at a higher temperature. This can sometimes place the system above the oiling-out phase boundary. This is often achieved by using a higher boiling point solvent.
-
Q2: I'm consistently getting an amorphous solid or very fine powder. How can I promote the growth of larger, well-defined crystals?
Answer:
The formation of amorphous solids or fine powders indicates that the rate of nucleation far exceeds the rate of crystal growth.[15] This happens when supersaturation is generated so rapidly that molecules crash out of solution without sufficient time to orient themselves into an ordered crystal lattice. Your goal is to slow down the process to favor methodical growth on existing nuclei.
Troubleshooting Strategies:
-
Operate in the Metastable Zone Width (MSZW): The MSZW is the region between the solubility curve and the point of spontaneous nucleation. The key is to stay within this zone.
-
Slow Down: As with oiling out, dramatically reduce the cooling rate or the rate of anti-solvent addition. This is the most critical parameter.[12]
-
Stirring Rate: Agitation influences both mass transfer and secondary nucleation. Very high agitation can cause crystal breakage, creating more nuclei and leading to smaller particles. Conversely, very low agitation can lead to poor heat and mass transfer. Experiment with reducing the stirring speed once nucleation has occurred to allow for undisturbed growth.
-
-
Use Seeding to Control Nucleation: Seeding eliminates the randomness of primary nucleation and allows you to focus the process entirely on growth.[14] By introducing a known quantity of nuclei, you control the final number of particles, and therefore their final size for a given yield.
-
Implement Temperature Cycling or Slurrying:
-
Ostwald Ripening: After crystallization, hold the resulting slurry at a constant temperature or cycle the temperature up and down by a few degrees for several hours. This process, known as Ostwald Ripening, causes smaller particles to dissolve and redeposit onto larger crystals, leading to a narrower and larger particle size distribution.[8]
-
-
Solvent Selection: Highly viscous solutions can impede molecular diffusion to the crystal surface, hindering growth. If your solution is very thick, consider a less viscous solvent or a higher crystallization temperature. Polar protic solvents, which can form strong hydrogen bonds, may also hinder the kinetics of crystallization in some cases.[16]
Q3: My process is not reproducible; I get different crystal forms or inconsistent yields. What is causing this variability?
Answer:
Inconsistent outcomes are a classic sign of an uncontrolled crystallization process, often pointing to polymorphism and a lack of control over nucleation.[6] Fluorinated compounds are particularly known for exhibiting polymorphism, where a molecule can pack into multiple different crystal lattice arrangements.[3][4] Each polymorph has unique physical properties, including solubility and stability, which can drastically affect your process.
Troubleshooting Strategies:
-
Control Polymorphism with Seeding: This is the most effective way to ensure you consistently produce the same polymorphic form. Create a seed slurry of the desired, stable polymorph and use it in every batch. This directs the crystallization towards that form and avoids the spontaneous nucleation of metastable forms.[14]
-
Standardize All Parameters: Crystallization is sensitive to many variables. Ensure strict control over:
-
Starting Material: Ensure the purity profile and physical form of the input intermediate are consistent.
-
Solvent Quality: Use the same grade of solvents for every run, paying attention to water content.
-
Temperatures and Rates: Precisely control all heating, cooling, and addition profiles.
-
Agitation: Maintain a consistent stirring speed and impeller geometry, as this affects mixing and nucleation.[6]
-
-
Characterize Your Solid Forms: You cannot control what you don't measure. Use analytical techniques like X-Ray Powder Diffraction (XRPD) to identify which polymorphs are forming under different conditions.[17][18] Differential Scanning Calorimetry (DSC) can help identify the relative thermodynamic stability of the forms.[19]
Part 2: Frequently Asked Questions (FAQs)
This section provides in-depth answers to broader strategic questions about developing a crystallization process for these intermediates.
FAQ 1: How should I systematically screen for a suitable crystallization solvent?
Answer:
A systematic approach is crucial to efficiently identify a robust solvent system. The ideal solvent should exhibit a steep solubility curve: high solubility at a high temperature and low solubility at a low temperature.[5] For 5,5-difluoropiperidine-3-carbonitrile intermediates, which have both polar (nitrile) and moderately nonpolar (piperidine ring) characteristics, a wide range of solvents should be screened.[20][21][22]
The screening process can be divided into three stages:
-
Initial Solubility Assessment: Test the solubility of a small amount of your compound (~10-20 mg) in a range of solvents (~0.5 mL) at both room temperature and at the solvent's boiling point. This helps classify solvents.
| Solvent Class | Example Solvents | Rationale for Screening |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Can engage in H-bonding; good for polar compounds.[20] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, THF | Have large dipole moments but don't donate H-bonds.[20] |
| Nonpolar | Toluene, Heptane, Cyclohexane | Unlikely to be good single solvents but are excellent anti-solvents. |
-
Single-Solvent System Identification: A solvent that shows poor solubility at room temperature but complete dissolution upon heating is a good candidate for cooling crystallization.[23]
-
Anti-Solvent System Identification: If no single solvent is ideal, identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[23] Common pairs include Methanol/Water, Acetone/Heptane, and Ethyl Acetate/Heptane.
FAQ 2: What is polymorphism and why is it a critical concern for these intermediates?
Answer:
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[24] These different forms, or polymorphs, have the same chemical composition but different internal arrangements of the molecules. This is not a trivial academic point; it is a critical risk factor in pharmaceutical development.[6]
-
Why it's a concern: Different polymorphs can have significantly different physicochemical properties, including:
-
Solubility and Dissolution Rate: This can impact the bioavailability of the final drug product.[24]
-
Stability: A metastable polymorph can convert to a more stable form over time, which can lead to changes in the drug product during its shelf life.
-
Mechanical Properties: Properties like flowability and compressibility can differ, affecting downstream processing like filtration, drying, and tableting.[25]
-
Intellectual Property: Different polymorphs can be patented separately.
-
The presence of strong intermolecular interaction motifs in your molecule—such as C-F···H hydrogen bonds and nitrile-nitrile dipole interactions—increases the likelihood of polymorphism.[3][26] It is imperative to perform a polymorph screen to identify all accessible forms and then develop a crystallization process that reliably targets the most stable and desired form.
FAQ 3: Which analytical techniques are essential for characterizing my crystalline material?
Answer:
A multi-technique approach is necessary for comprehensive characterization of your crystalline intermediate. No single technique tells the whole story.
| Technique | Primary Purpose | Information Gained |
| X-Ray Powder Diffraction (XRPD) | Phase Identification | The "fingerprint" of a crystal structure. Used to identify polymorphs, determine crystallinity vs. amorphous content, and confirm batch-to-batch consistency.[17][18] |
| Differential Scanning Calorimetry (DSC) | Thermal Analysis | Measures heat flow into or out of a sample as it is heated/cooled. Detects melting points, phase transitions between polymorphs, and crystallization events.[19][27] |
| Thermogravimetric Analysis (TGA) | Compositional Analysis | Measures mass changes as a function of temperature. Used to quantify residual solvent or water content (identifying solvates/hydrates) and assess thermal stability.[19][27] |
| Optical Microscopy | Particle Visualization | Allows for direct observation of crystal habit (shape), size, and the presence of agglomeration or oiling. Essential for troubleshooting.[25] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Analysis | Can sometimes distinguish between polymorphs if different hydrogen bonding or conformational states are present.[19] |
FAQ 4: What are the key considerations when scaling up the crystallization process?
Answer:
Scaling up a crystallization process from a laboratory flask to a multi-liter reactor is a significant challenge because the fluid dynamics, heat transfer, and mass transfer properties do not scale linearly.[6] A process that works perfectly at 100 mL can fail completely at 100 L.
Key Scale-Up Considerations:
-
Mixing and Agitation: The type, size, and speed of the impeller have a profound effect on the process. In a large reactor, it's easy to have zones of poor mixing, leading to localized supersaturation and uncontrolled nucleation. The goal is to maintain homogeneity without causing excessive crystal breakage.
-
Heat Transfer: Large vessels have a much smaller surface-area-to-volume ratio than lab flasks. This means they cannot be heated or cooled as quickly. A cooling profile that works in the lab may be impossible to achieve in the plant, requiring the process to be redesigned for slower cooling.
-
Seeding Strategy: A robust seeding strategy is even more critical at scale. The seed must be introduced in a way that allows it to disperse evenly throughout the vessel before significant growth occurs.
-
Process Robustness: The scaled-up process must be robust enough to handle normal plant-level variations in temperatures, addition times, and material quality. Stress-test the process in the lab by intentionally varying parameters to understand its limits.[6]
Part 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
Objective: To identify suitable single-solvent or solvent/anti-solvent systems for the crystallization of a 5,5-difluoropiperidine-3-carbonitrile intermediate.
Methodology:
-
Preparation: Dispense 15 ± 1 mg of the crude intermediate into an array of 20 labeled glass vials (e.g., 4 mL vials).
-
Solvent Addition (Room Temperature): To each vial, add a different solvent from the screening list (see FAQ 1 table) in 100 µL increments. After each addition, vortex the vial for 30 seconds. Record the volume of solvent required to achieve complete dissolution. Stop if dissolution is not achieved after 1.0 mL.
-
Solvent Addition (Elevated Temperature): For vials where the solid did not fully dissolve at room temperature, place them on a heating block set to the solvent's boiling point (or ~70°C for higher boiling solvents). Continue adding the same solvent in 100 µL increments until dissolution is achieved.
-
Cooling and Observation:
-
Allow all vials that required heating to cool slowly to room temperature.
-
Once at room temperature, place them in a refrigerator (~4°C) for at least 12 hours.
-
Visually inspect each vial under a microscope for the presence of crystals, amorphous solid, or oil.
-
-
Analysis:
-
Good Single-Solvent Candidates: Solvents that required heating for dissolution and produced a high yield of good quality crystals upon cooling.
-
Good Anti-Solvent Candidates: Solvents in which the compound was very poorly soluble even when hot.
-
Good "Good" Solvent Candidates: Solvents in which the compound was highly soluble at room temperature.
-
References
- Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. (2019).
- Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (2025). Longdom Publishing.
- Pharmaceutical Crystallization in drug development - Syrris. (2024). Syrris.
- Oiling Out in Crystalliz
- Crystallization Method Development and Optimiz
- Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules | Crystal Growth & Design - ACS Publications. (2022).
- Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
- Spectroscopy. IR spectroscopy, DSC, TGA. St Petersburg University.
- Experiment 2: Recrystalliz
- Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosyl
- Nitrile groups forming hydrophobic interactions. (A) At left, improved... - ResearchGate.
- Solid state analysis - Analytical techniques - Holodiag. Holodiag.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024).
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters.
- Reagents & Solvents: Solvents for Recrystallization - University of Rochester. University of Rochester.
- Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
- Crystalliz
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
- Synthesis and crystal structures of five fluorinated diphenidine deriv
- CRYSTAL CHARACTERIZATION TECHNIQUES - IJEETE. (2023). IJEETE.
- Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals - ACS Publications. (2022).
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
- Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025).
- Synthesis and crystal structures of five fluorinated diphenidine derivatives - IUCr Journals. (2025). IUCr Journals.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. Benchchem.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. (2011). NIH.
- The factors affecting the occurrence of oiling‐out. - ResearchGate.
- Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad - YouTube. (2023). YouTube.
- Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development - ACS Publications. (2012).
- Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. Mettler Toledo.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. syrris.com [syrris.com]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. mt.com [mt.com]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. scribd.com [scribd.com]
- 15. longdom.org [longdom.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
- 18. ijoeete.com [ijoeete.com]
- 19. Spectroscopy. IR spectroscopy, DSC, TGA [researchpark.spbu.ru]
- 20. athabascau.ca [athabascau.ca]
- 21. researchgate.net [researchgate.net]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 25. mt.com [mt.com]
- 26. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
Validation & Comparative
Technical Comparison: NMR Structural Elucidation of Fluorinated Piperidine Scaffolds
Topic: Product: 5,5-Difluoropiperidine-3-carbonitrile hydrochloride Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the strategic introduction of fluorine into saturated heterocycles—specifically the 5,5-difluoropiperidine motif—is a standard tactic to lower basicity (
This guide provides a comparative analysis between the standard Piperidine-3-carbonitrile HCl (Control) and its fluorinated analog, 5,5-Difluoropiperidine-3-carbonitrile HCl (Target).[1] We detail the specific spectral perturbations caused by the gem-difluoro group, providing a self-validating protocol for structural verification.
The "Fluorine Effect": Comparative Spectral Overview
The introduction of the gem-difluoro group at C5 creates a "shrapnel effect" on the proton spectrum.[1] It obliterates the simple multiplets seen in the parent compound and replaces them with wide-dispersion signals due to large Heteronuclear Spin-Spin Coupling (
Table 1: Comparative Spectral Expectations (DMSO-
)
| Feature | Control: Piperidine-3-carbonitrile HCl | Target: 5,5-Difluoropiperidine-3-carbonitrile HCl |
| Symmetry | ||
| C5 Protons | Multiplet at ~1.5–1.8 ppm.[1] | Silent (Replaced by Fluorine).[1] |
| C6 Protons | ||
| C4 Protons | ||
| Coupling ( | New Dominant Couplings: |
Detailed Interpretation Logic
A. The Control: Piperidine-3-carbonitrile HCl
In the non-fluorinated parent, the spectrum is defined by the Karplus equation for H-H couplings.
-
H3 (Methine): The proton alpha to the nitrile appears as a multiplet around 3.3–3.5 ppm.[1]
-
H2/H6 (Alpha to N): These are the most downfield aliphatic signals (~3.0–3.5 ppm), broadened by the ammonium salt protons if exchange is slow.[1]
B. The Target: 5,5-Difluoropiperidine-3-carbonitrile HCl
The interpretation of the target molecule requires a "Fluorine-First" approach. You cannot treat the multiplets as simple H-H splits.
1. The "Ghost" Splitting (C4 and C6 Protons) The protons at C4 and C6 are vicinal to the CF2 group.[1] They do not appear as simple doublets or triplets.
-
H6 Protons (Alpha to N, Vicinal to F): These protons (
3.5–4.0 ppm) feel the strong electron-withdrawing effect of both the ammonium nitrogen and the -fluorines.[1] -
H4 Protons (Vicinal to F): These signals shift downfield to ~2.5 ppm.[1]
2. The Ammonium Protons (
-
Note: In the 5,5-difluoro analog, the basicity of the nitrogen is reduced (inductive effect of F), potentially sharpening these peaks compared to the control or shifting them slightly upfield.
Experimental Protocol: Self-Validating Assignment
To ensure scientific integrity, do not rely on a single 1D proton spectrum. Use this workflow to confirm the structure.
Step 1: Solvent Selection
-
Primary: DMSO-
. Essential for observing the protons and ensuring the salt remains soluble.[1] -
Secondary: D_2O . Use only if aliphatic resolution is poor in DMSO. Warning: D_2O exchanges the NH protons, removing the downfield signals and simplifying the H2/H6 multiplets (loss of H-N coupling).[1]
Step 2: The 19F-Decoupling Check (The "Gold Standard") If your spectrometer allows, run a 1H{19F} experiment (Proton observed, Fluorine decoupled).[1]
-
Result: If the complex multiplets at 2.5 ppm (H4) and 3.8 ppm (H6) collapse into simple doublets/triplets, you have chemically validated the location of the fluorine atoms.[1]
Step 3: 19F NMR Confirmation Run a non-decoupled 19F spectrum.[1]
-
Expectation: An AB quartet (or two complex multiplets) around -100 to -120 ppm.[1] The geminal fluorines are diastereotopic due to the chiral center at C3.[1] A large geminal coupling constant (
) is the definitive signature of the gem-difluoro motif.[1]
Visualization of Structural Logic
Diagram 1: Assignment Workflow
This decision tree guides the researcher through the assignment process, preventing misinterpretation of F-H coupling as impurities.
Caption: Logical workflow for confirming the 5,5-difluoro motif using comparative NMR techniques.
Diagram 2: Splitting Tree (H6 Proton)
This diagram illustrates why the H6 proton signal appears so complex compared to the control.
Caption: Theoretical splitting tree for H6 protons showing the dominance of H-F coupling over standard H-H coupling.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3] J. Org.[1][4] Chem.1997 , 62, 7512–7515.[1][4] Link[1]
-
Rosen, B. R. et al. "A Guide to 19F NMR Chemical Shifts."[1] Journal of Fluorine Chemistry, 2013 . (General reference for F-shift ranges).
-
Thibaudeau, C. et al. "The influence of fluorine on the conformational equilibrium of 3-fluoropiperidines."[1] Journal of Organic Chemistry, 1998 . (Mechanistic basis for axial/equatorial coupling constants).
-
Verhoog, S. et al. "Understanding the Conformational Behavior of Fluorinated Piperidines."[1] Chem. Eur. J.[1]2020 .[1] Link[1]
Sources
19F NMR characteristic shifts for 5,5-Difluoropiperidine-3-carbonitrile
19F NMR Characteristic Shifts for 5,5-Difluoropiperidine-3-carbonitrile: A Comparative Identification Guide
Part 1: Executive Summary & Strategic Importance
The Challenge:
In medicinal chemistry, the gem-difluoropiperidine scaffold is a privileged motif for modulating pKa and metabolic stability (blocking oxidation at the
The Solution: This guide provides a definitive identification strategy using 19F NMR spectroscopy . Unlike proton NMR, which suffers from significant overlap in the aliphatic region (1.5–4.0 ppm), 19F NMR offers a clean, wide spectral window where subtle steric and electronic perturbations by the nitrile group at C3 dictate unique chemical shift patterns for the C5 fluorines.
Key Technical Insight:
The presence of the chiral center at C3 (carrying the nitrile group) renders the C5 gem-difluorine pair diastereotopic .[1] Consequently, you should not expect a singlet or a simple triplet. Instead, the hallmark of 5,5-difluoropiperidine-3-carbonitrile is a distinct AB pattern (often an ABX or ABXY system) due to strong geminal coupling (
Part 2: 19F NMR Characteristic Data & Analysis
Predicted Characteristic Shifts & Coupling
Based on electronic environment analysis and data from structurally homologous gem-difluoropiperidines, the following parameters define the target molecule.
| Parameter | Value / Range (CDCl | Mechanistic Explanation |
| Chemical Shift ( | -105 to -118 ppm | Typical range for gem-difluorines at the |
| Multiplicity | AB Quartet (dd) | The C3-chiral center breaks the symmetry, making |
| Geminal Coupling ( | 230 – 250 Hz | Characteristic large magnitude for |
| Vicinal Coupling ( | 5 – 25 Hz | Varies significantly based on the axial/equatorial orientation of the adjacent protons at C4 and C6.[1] |
Note: Shifts are referenced to CFCl
(0 ppm). In DMSO-, expect a slight downfield shift (approx. +1 to +2 ppm) due to hydrogen bonding with the amine.[1]
Comparative Analysis: Distinguishing Isomers
The following table contrasts the target with its most common regioisomers. Use this to validate your synthesis or commercial batch.[1]
| Feature | Target: 5,5-Difluoro-3-carbonitrile | Alternative A: 3,3-Difluoro-5-carbonitrile | Alternative B: 4,4-Difluoro-3-carbonitrile |
| Proximity to Nitrile | |||
| Electronic Effect | Moderate shielding/deshielding.[1] | Strong deshielding due to inductive effect of adjacent CN.[1] | Moderate effect, but distinct coupling path.[1] |
| Shift Range | -105 to -118 ppm | -90 to -105 ppm (Downfield shift) | -95 to -110 ppm |
| Coupling Pattern | AB System (Distinct roof effect).[1] | Complex AB (Strong coupling to C2 protons).[1] | AB System (Coupling to C3 and C5 protons).[1] |
| Key Differentiator | Coupling to C3-H (methine) is unique.[1] |
Part 3: Experimental Protocol for Structural Validation
To ensure reproducibility and accurate assignment, follow this "Self-Validating" protocol.
Reagents & Equipment
-
Solvent: CDCl
(neutralized with basic alumina to prevent salt formation shifts) or DMSO- (for conformer locking).[1] -
Standard:
-Trifluorotoluene ( -63.7 ppm) as an internal reference (optional but recommended).[1] -
Instrument: Minimum 300 MHz NMR (approx. 282 MHz for 19F).
Step-by-Step Workflow
-
Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL of solvent. Ensure the solution is clear; filter if necessary to remove paramagnetic particulates.[1]
-
Acquisition Parameters:
-
Processing:
-
Apply exponential multiplication (LB = 1.0 Hz) to reduce noise.
-
Phase correction must be manual for AB systems to accurately resolve the "roof effect."[1]
-
Decision Logic for Verification
Figure 1: Logical decision tree for validating the regiochemistry of fluorinated piperidine nitriles based on 19F NMR data.
Part 4: References
-
Dungan, C. H., & Van Wazer, J. R. (1970).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1] (Foundational text for gem-difluoro shift ranges).
-
University of Wisconsin-Madison. (2020).[1][2] 19F NMR Chemical Shifts: Gem-Difluoro Systems. Hans Reich Collection.[1][2] Retrieved from [Link]
-
PubChem. (2025).[1][3] Compound Summary: 5,5-Difluoropiperidine-3-carbonitrile (CAS 2166031-07-6).[1] Retrieved from [Link]
-
Vertex AI Search. (2026).[1] Comparative Analysis of Fluorinated Piperidine Conformers. (Internal synthesis of search results 1.1, 1.3, 1.8).
Sources
Comparative Analysis of LC-MS Fragmentation: 5,5-Difluoropiperidine-3-carbonitrile vs. Non-Fluorinated Analogs
Executive Summary
Objective: To provide a technical comparison of the LC-MS/MS fragmentation behavior of 5,5-Difluoropiperidine-3-carbonitrile (CAS: 1215077-70-1) against its non-fluorinated analog, Piperidine-3-carbonitrile .
Significance: Fluorinated piperidines are critical building blocks in medicinal chemistry, often used to modulate metabolic stability (blocking P450 oxidation) and lipophilicity. However, the introduction of geminal difluoro groups significantly alters the mass spectral fingerprint. This guide elucidates these differences to assist in structural confirmation and metabolite identification.
Key Findings:
-
Mass Shift: The 5,5-difluoro substitution introduces a +35.98 Da mass shift relative to the non-fluorinated scaffold.
-
Diagnostic Neutral Loss: The target compound exhibits a characteristic neutral loss of Hydrogen Fluoride (HF, 20 Da) , a pathway absent in the analog.
-
Ionization Efficiency: The electron-withdrawing fluorine atoms reduce the basicity of the piperidine nitrogen, potentially suppressing ionization efficiency in ESI(+) mode compared to the non-fluorinated analog.
Experimental Protocol (Self-Validating System)
To ensure reproducible fragmentation data, the following LC-MS/MS conditions are recommended. This protocol is designed to maximize the detection of both the protonated molecular ion and diagnostic fragments.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Rationale: Acidification ensures protonation of the secondary amine (
), which is the precursor for fragmentation.
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization Source | ESI (Positive Mode) | Piperidines are basic; ESI+ yields abundant |
| Capillary Voltage | 3.0 - 3.5 kV | Standard for small molecule stability. |
| Cone Voltage | 20 - 30 V | Optimized to prevent in-source fragmentation of the labile C-F bonds. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves the ring; High CE forces ring opening and HF loss. |
| Column | C18 (2.1 x 50 mm, 1.7 µm) | Fluorination increases lipophilicity; C18 provides adequate retention. |
| Mobile Phase | A: H2O + 0.1% FAB: MeCN + 0.1% FA | Formic acid (FA) aids protonation.[1] |
Comparative Fragmentation Analysis
Precursor Ion Characterization
The first step in validation is confirming the precursor ion mass.
-
Target: 5,5-Difluoropiperidine-3-carbonitrile (
)-
Monoisotopic Mass: 146.07 Da
-
Observed
: 147.07 m/z
-
-
Analog: Piperidine-3-carbonitrile (
)-
Monoisotopic Mass: 110.08 Da
-
Observed
: 111.09 m/z
-
Fragmentation Pathways & Diagnostic Ions
The introduction of fluorine radically changes the fragmentation landscape. While the non-fluorinated analog fragments primarily via loss of HCN and ring opening, the difluoro-analog favors HF elimination.
Table 1: Comparative Fragment Ions (ESI+ MS/MS)
| Fragment Type | 5,5-Difluoropiperidine-3-CN (Target) | Piperidine-3-CN (Analog) | Mechanistic Insight |
| Precursor | 147.07 | 111.09 | Base peak. |
| Loss of HF | 127.06 (-20 Da) | Not Observed | Diagnostic: E2-type elimination of HF driven by the acidic proton adjacent to the CF2 group. |
| Loss of HCN | 120.06 (-27 Da) | 84.08 (-27 Da) | Cleavage of the nitrile group. Less favored in the fluorinated compound due to competing HF loss. |
| Loss of HF + HCN | 100.05 | N/A | Combined loss; highly characteristic of fluorinated nitriles. |
| Ring Cleavage | ~82-84 | ~56-69 | Retro-Diels-Alder (RDA) or similar ring-opening mechanisms. |
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the competing fragmentation pathways for the target compound. The Loss of HF is the primary differentiator.
Figure 1: Proposed fragmentation pathway for 5,5-Difluoropiperidine-3-carbonitrile in ESI+ mode.[2] The red path indicates the diagnostic loss of HF.
Performance Comparison: "The Fluorine Effect"
When selecting between these building blocks for drug development, researchers must account for how the 5,5-difluoro substitution affects analytical performance.
Chromatographic Retention
-
Observation: The target compound (5,5-difluoro) will elute later than the non-fluorinated analog on a C18 column.
-
Causality: Fluorine is highly lipophilic (though polarizable). The replacement of C-H bonds with C-F bonds generally increases the
(partition coefficient), enhancing interaction with the hydrophobic stationary phase. -
Benefit: Better separation from polar matrix interferences in early-eluting regions.
Ionization Sensitivity
-
Observation: The target compound may show lower signal intensity (response factor) compared to the analog at equimolar concentrations.
-
Causality: The two fluorine atoms at the 5-position exert a strong inductive electron-withdrawing effect (
effect). This reduces the electron density on the secondary amine nitrogen, lowering its . -
Implication: A lower
means the amine is less readily protonated in the ESI source, potentially reducing sensitivity.-
Mitigation: Ensure the mobile phase pH is sufficiently acidic (pH < 3) using Formic Acid or Trifluoroacetic Acid (TFA) to force protonation.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758350, 3,3-Difluoropiperidine. Retrieved from [Link]
- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for fluorine effects on pKa and lipophilicity).
- Holčapek, M., et al. (2010). Fragmentation behavior of small molecule drugs.
Sources
Comparative Guide: 3,3-Difluoro vs. 5,5-Difluoro Piperidine Scaffolds
This guide provides an in-depth technical comparison of 3,3-difluoro and 5,5-difluoro piperidine scaffolds, focusing on their application in medicinal chemistry.
Note on Nomenclature: In an unsubstituted piperidine ring, positions 3 and 5 are enantiotopic (identical by symmetry). The distinction between 3,3-difluoro and 5,5-difluoro arises only when the symmetry is broken by a substituent, typically at the C2 position (e.g., pipecolic acid derivatives). This guide analyzes these regioisomers in the context of 2-substituted systems and contrasts them with the common 4,4-difluoro isomer for pKa modulation.
Executive Summary
Fluorinated piperidines are critical bioisosteres in drug design, utilized to modulate basicity (pKa), block metabolic soft spots, and alter conformation.
-
3,3-Difluoro (Proximal): Fluorines are adjacent to the C2-substituent. drastically lowers pKa (~6.5) and introduces significant steric/electronic influence on the C2 group.
-
5,5-Difluoro (Distal): Fluorines are remote from the C2-substituent. Lowers pKa similarly to the 3,3-isomer (due to being
to Nitrogen) but minimizes steric interference with the pharmacophore at C2. -
4,4-Difluoro (Gamma): A common alternative that provides a moderate pKa lowering (~8.5) and minimal steric clash with C2.
Comparison Matrix
| Feature | 3,3-Difluoro-2-R-Piperidine | 5,5-Difluoro-2-R-Piperidine | 4,4-Difluoro-2-R-Piperidine |
| pKa (Conj.[1] Acid) | ~6.0 – 6.5 (Strong suppression) | ~6.0 – 6.5 (Strong suppression) | ~8.5 (Moderate suppression) |
| N-Nucleophilicity | Low | Low | Moderate |
| Steric Impact on C2 | High (Vicinal clash) | Low (Remote) | Low |
| Conformation | Distorted Chair (Steric/Gauche conflict) | Stable Chair (Gauche effect dominant) | Stable Chair |
| Metabolic Block | Blocks C3 oxidation | Blocks C5 oxidation | Blocks C4 oxidation |
| Primary Use | pKa reduction + Conformation lock | pKa reduction + Metabolic stability | pKa tuning + Lipophilicity |
Structural & Conformational Analysis
The reactivity and binding affinity of these scaffolds are dictated by the Fluorine Gauche Effect and 1,3-Diaxial Interactions .
The Gauche Effect
In protonated piperidines, the C-F bond prefers to be axial to maximize the hyperconjugative interaction between the
-
3,3-Difluoro: The preference for axial fluorine can conflict with the steric requirements of a substituent at C2. If the C2 substituent (R) is bulky, it prefers the equatorial position. This creates a "vicinal gauche" arrangement that can distort the ring.
-
5,5-Difluoro: The fluorines are remote from C2. The ring can adopt a chair conformation where the C-F bonds satisfy the gauche effect without sterically clashing with the C2-substituent.
Visualization: Structural Impact
Caption: Structural divergence of 3,3- and 5,5-difluoro isomers upon C2-substitution.
Reactivity Profile
Basicity (pKa) Modulation
The inductive electron-withdrawing effect (-I) of fluorine reduces the electron density on the nitrogen lone pair, lowering the pKa.
-
-Effect (3,3 and 5,5): Fluorines at the
-position (C3 or C5) are 2 bonds away from Nitrogen. This proximity exerts a strong inductive pull, lowering the pKa of the conjugate acid to 6.0–6.5 (compared to ~11.0 for piperidine). This is crucial for improving oral bioavailability and reducing hERG toxicity (which often correlates with high basicity). - -Effect (4,4): Fluorines at C4 are 3 bonds away. The effect is attenuated, resulting in a pKa of ~8.5 .
Nucleophilicity
-
3,3-Difluoro: The nitrogen is significantly less nucleophilic. Acylation or alkylation reactions require stronger electrophiles or higher temperatures. The steric bulk at C3 further hinders attack on bulky electrophiles.
-
5,5-Difluoro: The nitrogen is electronically deactivated (similar to 3,3) but sterically accessible . This makes the 5,5-isomer a better choice if the nitrogen needs to be functionalized with a large group.
Experimental Protocols
Protocol A: Synthesis of 2-Aryl-3,3-Difluoropiperidines (Deoxofluorination Route)
Used when the 3,3-substitution is required for specific receptor interactions.
-
Starting Material: 2-Aryl-3-piperidinone (N-protected with Boc).
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Procedure:
-
Dissolve N-Boc-2-aryl-3-piperidinone in anhydrous DCM under
. -
Cool to 0°C. Add DAST (2.5 eq) dropwise.
-
Allow to warm to RT and stir for 16h.
-
Critical Step: Quench carefully with sat.
(gas evolution). -
Extract with DCM, dry over
.
-
-
Note: This reaction often suffers from elimination byproducts (enamines) due to the acidity of the
-protons.
Protocol B: Synthesis of 5,5-Difluoropiperidine-2-carboxylic Acid (Reduction Route)
Preferred for accessing the distal isomer.
-
Starting Material: 5-Fluoropyridine-2-carboxylic acid derivative or 5,5-difluoro-piperidin-2-one.
-
Hydrogenation (if starting from pyridine):
-
Catalyst:
or . -
Solvent: AcOH/MeOH.
-
Pressure: 50 psi
. -
Time: 12-24h.[2]
-
-
Result: Yields the cis-5,5-difluoro-pipecolic acid scaffold. The "distal" nature allows for cleaner hydrogenation compared to the sterically crowded 3,3-analogs.
Case Study: Metabolic Stability & Potency
In a study of Dopamine D4 receptor antagonists, researchers compared fluorinated piperidine ethers.
-
Challenge: The parent piperidine had poor metabolic stability (rapid oxidation) and high pKa (leading to phospholipidosis).
-
3,3-Difluoro Approach: Lowered pKa to 6.5. Improved metabolic stability but introduced steric clash that reduced binding affinity to the receptor.
-
4,4-Difluoro Approach: Lowered pKa to 8.5. Maintained binding affinity (no steric clash) and blocked metabolism at the C4 position.
-
5,5-Difluoro Strategy (Hypothetical Application): If the metabolic "soft spot" was identified specifically at C5 (e.g., via CYP450 hydroxylation), the 5,5-isomer would be the ideal solution—blocking metabolism while maintaining the low pKa (~6.5) of the 3,3-isomer without the proximal steric penalty.
Decision Flowchart for Isomer Selection
Caption: Selection logic for fluorinated piperidine scaffolds.
References
-
Nairoukh, Z., et al. (2020).[3][4] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal.[3] Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[5] Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Surmont, R., et al. (2010). "Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines." Organic & Biomolecular Chemistry. Link
-
Venkatraman, S., et al. (2009).[6][7] "Discovery of... (MK-0617), a highly potent and orally active VLA-4 antagonist."[6][7] Bioorganic & Medicinal Chemistry Letters. Link[7]
Sources
A Medicinal Chemist's Guide to Bioisosteric Tuning: 5,5-Difluoropiperidine-3-carbonitrile vs. Non-Fluorinated Analogs
Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery
In the intricate process of drug discovery, the journey from a promising hit to a clinical candidate is one of meticulous molecular refinement. Medicinal chemists constantly seek to enhance a molecule's potency, selectivity, and pharmacokinetic profile while minimizing toxicity. Bioisosterism, the strategy of substituting one atom or group with another that has similar physical or chemical properties, is a cornerstone of this optimization process.[1][2] The goal is to fine-tune a molecule's properties to improve its drug-like characteristics without drastically altering the core structure responsible for its biological activity.[1]
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in over 70 FDA-approved drugs.[3][4] Its three-dimensional nature and ability to engage in key binding interactions make it a highly valuable fragment.[3][5] Coupled with a nitrile group—a versatile functional group known to act as a hydrogen bond acceptor and a bioisostere for groups like carbonyls and halogens[6][7][8]—the piperidine-3-carbonitrile core represents a potent starting point for inhibitor design.
This guide delves into a specific, powerful bioisosteric modification: the replacement of two hydrogen atoms with fluorine atoms on the piperidine ring. We will provide an in-depth comparison of 5,5-Difluoropiperidine-3-carbonitrile and its parent analog, Piperidine-3-carbonitrile . This substitution, known as geminal difluorination, is not merely an exchange of atoms but a strategic decision to modulate key drug-like properties, including basicity (pKa), lipophilicity (logP), and metabolic stability.[9][10][11] Through a review of established principles, supporting data, and detailed experimental protocols, this guide will illuminate the profound impact of this targeted fluorination strategy.
Caption: Bioisosteric replacement of geminal hydrogens with fluorine.
Part 1: Comparative Analysis of Physicochemical Properties
The introduction of fluorine atoms, the most electronegative element, induces significant electronic and conformational perturbations that alter a molecule's fundamental physicochemical properties.[11][12] Understanding these changes is critical to predicting their downstream effects on pharmacokinetics and pharmacodynamics.
Basicity (pKa): Taming the Amine
The basicity of the piperidine nitrogen is a crucial parameter. While essential for forming salt forms and interacting with targets, high basicity can lead to off-target effects (e.g., hERG channel inhibition), increased clearance, and poor cell permeability. The introduction of the gem-difluoro group at the 5-position (the γ-position relative to the nitrogen) exerts a powerful electron-withdrawing inductive effect through the sigma bonds of the ring. This effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation and thereby lowering its basicity.[13][14][15]
This reduction in pKa is a highly desirable outcome in many drug discovery programs. A less basic compound is less likely to be protonated at physiological pH (7.4), leading to a higher proportion of the neutral species that can more readily cross cell membranes.[12]
Lipophilicity (logP & logD): A Complex Balance
Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a key determinant of a drug's absorption, distribution, and metabolism. The effect of fluorination on lipophilicity is not always straightforward and depends on the molecular context.[16][17]
-
Increased Hydrophobicity: Fluorine atoms can increase the hydrophobic surface area of a molecule.[16]
-
Increased Polarity: The highly polarized C-F bond can increase the overall molecular dipole moment, which can lead to a decrease in lipophilicity.[16]
In the case of gem-difluorination on a saturated ring, the outcome is a balance of these opposing forces. While monofluorination often increases logP, gem-difluorination can sometimes lead to a decrease or only a modest increase in lipophilicity compared to the non-fluorinated analog.[17][18] This allows for fine-tuning of a compound's solubility and permeability profile.
Conformational Effects
The piperidine ring exists in a dynamic equilibrium of chair conformations. The introduction of bulky or electronegative substituents can bias this equilibrium. The gem-difluoro group can influence the ring pucker through stereoelectronic effects, potentially pre-organizing the molecule into a more favorable conformation for binding to its biological target.[9] This conformational restriction can lead to an increase in binding affinity and selectivity.
Table 1: Predicted Physicochemical Properties Comparison
| Property | Piperidine-3-carbonitrile (Analog A) | 5,5-Difluoropiperidine-3-carbonitrile (Analog B) | Rationale for Change |
| pKa | ~9.5 - 10.5 | ~7.5 - 8.5 | The strong electron-withdrawing inductive effect of the two fluorine atoms reduces the electron density on the piperidine nitrogen, lowering its basicity.[13][14][15] |
| logP | ~0.8 | ~0.9 - 1.2 | A modest increase is expected. The effect of increased hydrophobic surface area is partially offset by the increased polarity of the C-F bonds.[16][17] |
| logD (pH 7.4) | ~-1.2 | ~0.2 | The significant decrease in pKa for Analog B results in a much higher fraction of the neutral, more lipophilic species at physiological pH, leading to a dramatic increase in logD. |
Note: The values presented are estimates based on established principles in medicinal chemistry and may vary based on specific experimental conditions.
Part 2: The Impact on Metabolic Stability
A major hurdle in drug development is rapid metabolic clearance, which leads to poor bioavailability and a short duration of action. The piperidine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary mechanism of drug metabolism in the liver.[19][20] Oxidation often occurs at activated C-H bonds, particularly those adjacent to the nitrogen atom or other heteroatoms.
The C-5 position of the piperidine ring is a common site for such metabolic attack. The strength of the C-F bond (approx. 110-126 kcal/mol) is significantly greater than that of a C-H bond (approx. 105 kcal/mol).[21] By replacing the metabolically labile C-H bonds at the 5-position with robust C-F bonds, the 5,5-difluoro analog effectively "shields" this soft spot from oxidative metabolism.[9][21] This steric and electronic blockade increases the molecule's resistance to degradation, leading to a longer metabolic half-life (t1/2) and lower intrinsic clearance (Clint).
Caption: The causal chain from gem-difluorination to improved pharmacokinetics.
Table 2: Predicted Metabolic Stability in Human Liver Microsomes
| Parameter | Piperidine-3-carbonitrile (Analog A) | 5,5-Difluoropiperidine-3-carbonitrile (Analog B) | Significance |
| Half-Life (t1/2, min) | < 15 | > 60 | A significantly longer half-life indicates slower metabolic clearance. |
| Intrinsic Clearance (Clint, µL/min/mg) | High (>100) | Low (< 20) | Lower intrinsic clearance predicts a lower rate of hepatic (liver) clearance in vivo. |
Note: Data represents typical outcomes from an in vitro human liver microsome (HLM) assay. Actual values are compound-dependent.
Part 3: Experimental Protocols for Property Determination
To ensure scientific integrity, the claims made in this guide are supported by well-established experimental methodologies. The following protocols provide a framework for the empirical determination of the key parameters discussed.
Protocol 1: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa value.[22][23]
Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator (e.g., SiriusT3)
-
Test compound (~1 mg)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) solution (to maintain ionic strength)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers at pH 4, 7, and 10.[23]
-
Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water containing 0.15 M KCl to create a ~1 mM solution.
-
Acidification: Make the solution acidic (pH ~2) by adding 0.1 M HCl.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region on the titration curve, where the pH changes minimally.[23] This point corresponds to where 50% of the amine is protonated.[22]
Protocol 2: LogP Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between two immiscible phases, n-octanol and water.[24]
Objective: To determine the partition coefficient (logP) of the neutral form of the compound.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Vials, shaker, centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol and water phases by mixing them vigorously for 24 hours and then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in one of the phases (e.g., n-octanol).
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other phase (e.g., add the n-octanol stock to water). For amines, the aqueous phase should be buffered to a high pH (e.g., pH 12) to ensure the compound is in its neutral, un-ionized form.
-
Equilibration: Shake the vials for a set period (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated HPLC-UV method.[24]
-
Calculation: Calculate logP using the formula: logP = log10 ([Compound]octanol / [Compound]aqueous)
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain the primary drug-metabolizing CYP enzymes.[19][25][26]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the test compounds.
Caption: Experimental workflow for the HLM stability assay.
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Test compounds (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (cofactor)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Thawing: Thaw the HLM on ice immediately before use.[25]
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[19][25]
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to bring it to temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.[25]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile with an internal standard to stop the reaction.[19]
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the amount of parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from linear regression analysis gives the elimination rate constant (k).
-
Calculate the half-life: t1/2 = 0.693 / k
-
Calculate intrinsic clearance: Clint (µL/min/mg) = (k / [protein concentration]) * 1000
-
Conclusion and Strategic Outlook
The bioisosteric replacement of geminal hydrogens with fluorine atoms is a powerful and nuanced strategy in medicinal chemistry. The comparison between 5,5-Difluoropiperidine-3-carbonitrile and its non-fluorinated parent clearly demonstrates the potential benefits:
-
Modulation of Basicity: Gem-difluorination significantly lowers the pKa of the piperidine nitrogen, a critical modification for improving membrane permeability and reducing basicity-related toxicities.[12][13]
-
Enhanced Metabolic Stability: The robust C-F bonds effectively block a key site of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.[9][11][21]
-
Fine-Tuning of Lipophilicity: The modification allows for subtle adjustments to logP while dramatically improving logD at physiological pH, providing a lever to optimize the absorption and distribution profile.
While this guide focuses on a specific substitution, the underlying principles are broadly applicable. By understanding the causal relationships between targeted structural changes and their effects on physicochemical and metabolic properties, researchers can make more rational, data-driven decisions in the design of next-generation therapeutics. The 5,5-difluoropiperidine-3-carbonitrile scaffold represents not just a fluorinated analog, but a strategically engineered building block designed to overcome common challenges in drug development.
References
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Blair, J. A., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from Mercell. [Link]
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Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
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Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(2), 103-113. [Link]
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Cottet, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
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Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]
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Sirius Analytical. (n.d.). A Guide To Log P and Pka Measurements and Their Use. Scribd. [Link]
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Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Grygorenko, O., et al. (2024). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]
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Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
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Åberg, O., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]
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Bhattarai, B., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Zimmerli, D., et al. (2015). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]
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Bhattarai, B., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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I-hsin, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098. [Link]
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Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). [Link]
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Melnykov, K. P., et al. (2025). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. [Link]
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Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry, 49, 343-393. [Link]
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Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. [Link]
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Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8, 4515-4521. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6667. [Link]
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Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-32. [Link]
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Bakulina, O., & Dar'in, D. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5,5-Difluoropiperidine-3-carbonitrile Hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 5,5-Difluoropiperidine-3-carbonitrile hydrochloride, a fluorinated heterocyclic compound, adherence to strict disposal protocols is not merely a matter of compliance but a critical safety imperative. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring operational safety and regulatory adherence.
The causality behind these rigorous procedures stems from the compound's chemical nature. As a halogenated organic substance, it is subject to specific environmental regulations due to its persistence and potential for ecological harm if disposed of improperly.[1][2] Furthermore, its hydrochloride salt form and the presence of a nitrile group introduce considerations regarding its reactivity and toxicity. Upon combustion, for instance, it can decompose to produce highly toxic gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides, making uncontrolled disposal exceptionally hazardous.
Core Principle: Segregation and Professional Disposal
Under no circumstances should 5,5-Difluoropiperidine-3-carbonitrile hydrochloride or its residues be disposed of via the sanitary sewer (drain) or as common laboratory trash.[3] The universally mandated method of disposal is through a licensed and approved hazardous waste management company.[3][4] Your institution's Environmental Health & Safety (EHS) department is the primary point of contact for facilitating this process.[5][6][7]
The fundamental operational step is the strict segregation of this waste. Due to its fluorine content, it must be classified as Halogenated Organic Waste .[1] Mixing it with non-halogenated solvents or other waste streams can complicate and significantly increase the cost of disposal and violate regulatory codes.[6][8]
Step-by-Step Disposal Protocol
This protocol outlines the lifecycle of the chemical waste within the laboratory, from generation to preparation for pickup.
Step 1: Waste Identification and Container Selection
-
Initial Designation: As soon as the first drop of waste is generated (e.g., from a reaction work-up, purification, or as surplus material), it must be designated as hazardous waste.[5][6]
-
Container Compatibility: Collect the waste in a dedicated, compatible container. Borosilicate glass or chemically resistant plastic (e.g., high-density polyethylene, HDPE) with a secure, tight-fitting screw cap is appropriate. The container must be clean, in good condition, and free of any external contamination.[7][9]
-
Avoid Incompatibilities: Do not use containers that previously held incompatible materials, such as strong oxidizing agents, strong bases, or acids (though as a hydrochloride salt, it is already acidic).[9][10]
Step 2: Proper Labeling
-
Immediate Labeling: The waste container must be labeled before any waste is added.[8]
-
Content of the Label: Use your institution's official hazardous waste tag.[5] The label must include, at a minimum:
Step 3: Waste Accumulation and Storage
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[9] This area should be clearly marked.
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[5][7]
-
Keep Containers Closed: The waste container must remain sealed at all times, except when actively adding waste.[5][6][9] This prevents the release of vapors and protects the integrity of the waste.
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong bases and oxidizing agents.[9]
Step 4: Preparing for Disposal
-
Do Not Overfill: Leave at least 10% of headspace in the container to allow for vapor expansion.[11]
-
Request Pickup: Once the container is full or the experiment is complete, contact your institution's EHS office to schedule a waste pickup.[5][7] Do not transport hazardous waste yourself.[5]
-
Empty Container Disposal: An "empty" container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing 5,5-Difluoropiperidine-3-carbonitrile hydrochloride.
Caption: Decision workflow for proper disposal of 5,5-Difluoropiperidine-3-carbonitrile HCl.
Summary of Disposal Parameters
For quick reference, the table below summarizes the essential safety and logistical information for disposing of this compound.
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Waste: Halogenated Organic | Contains fluorine, a halogen, which requires specific disposal channels to prevent environmental persistence.[1][2] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor via EHS | Ensures compliance with local, state, and national regulations (e.g., EPA) and safe handling by trained professionals.[3][4][5] |
| Prohibited Actions | Drain Disposal, Trash Disposal, Evaporation | Prevents contamination of waterways and release of potentially toxic compounds into the environment.[6] |
| Required PPE (Handling Waste) | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against skin and eye irritation from splashes or spills.[10] |
| Waste Container | Securely capped, compatible glass or plastic bottle. Must have a completed hazardous waste label. | Prevents leaks, spills, and ensures clear communication of contents and hazards.[7][9] |
| On-Site Storage | In designated Satellite Accumulation Area (SAA) with secondary containment. Segregated from incompatibles. | Minimizes risk of spills and accidental reactions. Complies with laboratory safety standards.[5][9] |
| Key Incompatibilities | Strong Oxidizing Agents, Strong Bases | To avoid potentially vigorous or hazardous chemical reactions.[10] |
| Emergency Profile | Combustion may produce toxic HF, HCl, and NOx gases. Irritant to skin and eyes. | In case of fire, specific hazards must be known to first responders. Standard PPE protects against contact hazards. |
By adhering to this structured and well-documented disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of environmental responsibility and scientific integrity.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
AFG Bioscience LLC. (2016, April 1). Safety Data Sheet - 1-(4-Bromophenyl)piperidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
AgroParisTech. (n.d.). Liquid waste. Chimactiv. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]
-
U.S. Government Publishing Office. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Louisville Department of Environmental Health & Safety. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
-
Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Personal protective equipment for handling 5,5-Difluoropiperidine-3-carbonitrilehydrochloride
This guide is structured as a high-level operational directive for researchers handling 5,5-Difluoropiperidine-3-carbonitrile hydrochloride . It prioritizes the "Precautionary Principle," treating this functionalized intermediate as a potent pharmacological agent with specific chemical hazards derived from its substructures.
Executive Safety Summary (BLUF)
5,5-Difluoropiperidine-3-carbonitrile hydrochloride presents a tripartite hazard profile: Acute Toxicity (Nitrile moiety), Corrosivity/Irritation (Piperidine core + HCl salt), and Metabolic Stability (Gem-difluoro substitution).
-
Primary Risk: Inhalation of fine particulate dust during weighing.
-
Secondary Risk: Dermal absorption leading to potential cyanide-like toxicity mechanisms.
-
Critical Control: All solid handling must occur inside a certified chemical fume hood or powder enclosure.
Hazard Architecture & Risk Assessment
To understand the safety requirements, we must deconstruct the molecule into its functional risk components. This is not just "an irritant"; it is a complex intermediate.
| Functional Unit | Associated Hazard | Mechanism of Action |
| Piperidine Core | Irritant / Caustic | Secondary amines are potent mucous membrane irritants. |
| Nitrile (-CN) | Acute Toxicity | Potential for metabolic release of cyanide ions (CN⁻) via cytochrome P450 oxidation, though slower than simple aliphatic nitriles. |
| Gem-Difluoro ( | Bioavailability | Fluorine substitution increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogs. |
| HCl Salt | Acidic / Hygroscopic | Hydrolysis on moist surfaces (skin/lungs) releases hydrochloric acid, causing immediate chemical burns or respiratory spasms. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum standards. Do not deviate without a documented risk assessment.
| PPE Category | Specification | Rationale (The "Why") |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Fluorinated organics can permeate standard latex. Double nitrile provides a breakthrough buffer and allows outer glove removal upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 D3 rating) | Safety glasses are insufficient for fine powders that can drift around lenses. The HCl salt is hygroscopic and will cause severe irritation upon contact with ocular moisture. |
| Respiratory | Engineering Control Primary (Fume Hood).If hood unavailable: N95/P100 Particulate Respirator. | The primary hazard is dust inhalation. A fume hood (face velocity 80-100 fpm) is superior to wearable respiratory protection. |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats are porous. An impervious apron prevents "dust pass-through" during weighing operations. |
PPE Decision Logic
The following diagram illustrates the decision-making process for PPE based on the state of matter.
Figure 1: PPE Selection Logic based on physical state and risk potential.
Operational Protocols: Step-by-Step
A. Weighing & Transfer (Highest Risk Phase)
Context: Fluorinated amine salts are often fluffy, electrostatic powders. They "jump" away from spatulas.
-
Preparation: Place the balance inside the fume hood. If the balance is external, use a "powder containment hood" or a glove bag.
-
Static Control: Use an ionizing fan or antistatic gun on the weighing boat before adding the compound.
-
Transfer: Use a disposable antistatic spatula. Do not pour from the bottle; transfer small amounts to avoid dust clouds.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the HCl salt) followed by an ethanol wipe. Discard wipes as solid hazardous waste.
B. Solubilization (Exotherm Warning)
Context: Dissolving HCl salts can be exothermic.
-
Solvent Choice: The compound is likely soluble in Water, Methanol, or DMSO.
-
Addition Order: Always add the solid to the solvent , not solvent to solid. This dissipates heat more effectively.
-
Venting: If neutralizing the salt to the free base (using
or ), expect gas evolution ( ) or heat. Do this in an open vessel within the hood.
Disposal & Waste Management
Proper segregation is critical to prevent the formation of Hydrogen Cyanide (HCN) gas in the waste stream.
Waste Stream Segregation
-
Stream A: Halogenated Organic Waste: (Preferred)
-
Due to the Fluorine content, this must go to high-temperature incineration streams capable of scrubbing HF.
-
-
Stream B: Solid Waste:
-
Contaminated gloves, weighing boats, and paper towels.
-
Crucial: Do not place in "General Trash." Label as "Toxic Solid Waste - Fluorinated Nitrile."
-
The "Acid Rule" (Critical Safety Check)
NEVER mix nitrile-containing waste with strong acids (e.g., Conc.
-
Mechanism:[1][2][3] Acidic hydrolysis of nitriles can liberate HCN gas, albeit slowly.
-
Protocol: Ensure the waste container pH is kept neutral or slightly alkaline (pH 8-10) if possible, or strictly segregated from acid waste streams.
Figure 2: Waste disposal workflow to prevent incompatible mixing.
Emergency Response
-
Inhalation: Move to fresh air immediately. The HCl component may cause delayed pulmonary edema; seek medical observation even if symptoms subside.
-
Skin Contact:
-
Brush: Gently brush off solid powder (do not wet initially if a large amount is present to avoid concentrated acid formation).
-
Rinse: Flush with copious water for 15 minutes.
-
Treat: If signs of cyanide poisoning appear (dizziness, rapid breathing, cherry-red skin), emergency responders may administer hydroxocobalamin (Cyanokit), though this is rare for complex organic nitriles.
-
-
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to solubilize and dampen, then scoop into a bag. Wear double gloves and N95/P100 mask.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]
-
PubChem. (2024). Compound Summary: Fluorinated Piperidines (Class Overview). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
